molecular formula C9H12N2 B3254194 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine CAS No. 233264-75-0

2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine

Cat. No.: B3254194
CAS No.: 233264-75-0
M. Wt: 148.2 g/mol
InChI Key: FUNKWXDYVOJNKG-UHFFFAOYSA-N
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Description

2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine is a useful research compound. Its molecular formula is C9H12N2 and its molecular weight is 148.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-5-11-9-4-6-10-7-8(9)3-1/h4,6-7,11H,1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNKWXDYVOJNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Discovery and History of Pyrido[4,3-b]azepine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthetic history, and pharmacological evolution of pyrido[4,3-b]azepine derivatives.

Technical Whitepaper | Version 1.0

Executive Summary

The pyrido[4,3-b]azepine scaffold represents a specific bicyclic heterocycle composed of a pyridine ring fused to a seven-membered azepine ring across the [4,3-b] bond. Historically overshadowed by its carbocyclic analogue, the benzazepine (the core of drugs like benazepril and fenoldopam), the pyrido-azepine series emerged as a critical bioisostere designed to improve aqueous solubility and alter metabolic profiles (lowering lipophilicity, LogP).

While early 20th-century chemistry focused on benzazepines, the specific [4,3-b] pyrido-isomer gained prominence in the mid-1990s through novel synthetic methodologies (e.g., the tert-amino effect) and has recently been validated as a privileged scaffold for RIP1 kinase inhibitors (necroptosis modulation) and CNS agents .

Structural Architecture & Chemical Space

The pyrido[4,3-b]azepine core is distinct from its isomers ([3,2-b], [2,3-b], or [4,3-c]) due to the specific placement of the pyridine nitrogen relative to the azepine bridge.

Scaffold Comparison
FeatureBenzazepine (Classic)Pyrido[4,3-b]azepine (Bioisostere)Pharmacological Implication
Core Atoms C10H9NC9H8N2Introduction of Pyridine N
Lipophilicity High (High LogP)Moderate (Lower LogP)Improved aqueous solubility
H-Bonding 1 Acceptor (Azepine N)2 Acceptors (Pyridine N + Azepine N)New vector for target binding
Basicity ModerateTunablePyridine N allows salt formation

Historical Evolution & Synthetic Strategies

The history of this scaffold is defined by three distinct eras: the Classical Era (non-specific ring expansions), the Methodological Era (specific cyclizations), and the Therapeutic Era (targeted kinase inhibition).

Era I: The Schmidt Reaction (1960s–1980s)

Early access to azepines relied on the Schmidt reaction or Beckmann rearrangement of ketone precursors. For pyrido-azepines, the precursor is 5,6,7,8-tetrahydroisoquinolin-5-one .

  • Challenge: The reaction often yields regioisomeric mixtures (e.g., [4,3-b] vs. [3,4-b]) depending on the migratory aptitude of the alkyl vs. aryl group.

  • Utility: Provided the first bulk access to the core for broad CNS screening, though purification was difficult.

Era II: The Tert-Amino Effect (1995)

A pivotal moment in the specific synthesis of this isomer was reported by Ojea et al. (1995) . They utilized the "tert-amino effect"—a thermal isomerization of ortho-vinyl tertiary anilines (or pyridines).

  • Mechanism: A [1,5]-hydrogen shift followed by electrocyclic ring closure.

  • Significance: This method provided regio-controlled access to fused pyrido[4,3-b]azepines without the isomeric mixtures of the Schmidt reaction.

Era III: Modern Catalysis & RIP1 Targeting (2010s–Present)

Modern drug discovery utilizes Ring-Closing Metathesis (RCM) and C-H Activation to construct highly substituted derivatives. Recent patent literature (e.g., US 2019/0241565 ) highlights the scaffold's utility in blocking RIP1 kinase , a key driver of necroptosis (programmed necrosis).

Experimental Protocols (Methodology)

Protocol A: Thermal Cyclization via Tert-Amino Effect

Based on Ojea et al. (1995)

Rationale: To synthesize the hexahydro-pyrido[4,3-b]azepine core with high regioselectivity.

  • Precursor Synthesis: Prepare 4-morpholino-3-(2,2-dicyanovinyl)pyridine via condensation of 4-chloropyridine derivatives with malononitrile.

  • Thermal Isomerization:

    • Dissolve the precursor in DMSO (Dimethyl sulfoxide).

    • Heat the solution to 140–160 °C for 1–2 hours.

    • Mechanism:[1][2][3][4] The vinyl group undergoes a [1,5]-hydride shift from the alpha-position of the morpholine ring, generating a dipolar intermediate that cyclizes.

  • Isolation:

    • Cool to room temperature.

    • Pour into ice-water.

    • Extract with Ethyl Acetate (EtOAc) .

    • Purify via column chromatography (SiO2, Hexane:EtOAc gradient).

  • Validation: Confirm structure via 1H-NMR (distinctive disappearance of vinyl protons and appearance of ring-fusion methines).

Protocol B: Schmidt Reaction (Classical Route)

Standard route from Tetrahydroisoquinoline

  • Starting Material: 5,6,7,8-tetrahydroisoquinolin-5-one .

  • Reaction:

    • Dissolve ketone in Polyphosphoric Acid (PPA) or Methanesulfonic acid.

    • Add Sodium Azide (NaN3) portion-wise at 0–5 °C (Caution: HN3 evolution).

    • Heat to 60 °C for 4 hours.

  • Workup: Neutralize with NaOH; extract with DCM.

  • Purification: Separate the [4,3-b] and [3,4-b] isomers using HPLC or fractional crystallization.

Mechanistic Visualization

Diagram 1: The Tert-Amino Effect Cyclization

This pathway illustrates the specific formation of the [4,3-b] system, avoiding the regioisomer issues of the Schmidt reaction.

TertAminoEffect Start 4-Amino-3-vinylpyridine (Precursor) Inter1 [1,5]-H Shift (Dipolar Intermediate) Start->Inter1 Heat (DMSO) Cyclization C-C Bond Formation (Ring Closure) Inter1->Cyclization Electrocyclic Product Pyrido[4,3-b]azepine Derivative Cyclization->Product Final Tautomer

Caption: Regioselective synthesis of pyrido[4,3-b]azepine via thermal isomerization ([1,5]-H shift).

Diagram 2: Pharmacological Logic (RIP1 Inhibition)

The logic flow from scaffold selection to therapeutic effect in necroptosis.

RIP1_Inhibition Target Target: RIP1 Kinase (Necroptosis Driver) Effect Therapeutic Outcome: Block Necrotic Cell Death Target->Effect Prevents MLKL Phosphorylation Scaffold Scaffold: Pyrido[4,3-b]azepine-dione Binding Binding Mode: Type II Inhibitor (DLG-out) Scaffold->Binding Fits Allosteric Pocket Binding->Target Stabilizes Inactive Conf.

Caption: Mechanism of action for pyrido[4,3-b]azepine derivatives in blocking RIP1-mediated necroptosis.

Biological Activity & Therapeutic Applications[5][6][7][8][9][10][11][12][13][14]

Necroptosis (RIP1 Kinase)

The most significant modern application of the pyrido[4,3-b]azepine scaffold is in the inhibition of Receptor-Interacting Protein Kinase 1 (RIP1) .

  • Mechanism: These derivatives often bind in the "DLG-out" allosteric pocket of the kinase (Type II inhibition).

  • Key Compound: 1,7-dimethyl-4,5-dihydro-3H-pyrido[4,3-b]azepine-2,8-dione .

  • Data: Derivatives in this class have demonstrated IC50 values < 100 nM against RIP1, effectively blocking TNF-induced systemic inflammatory response syndrome (SIRS) in murine models.[5]

CNS Activity (Dopamine/Serotonin)

Historically, the scaffold acts as a bioisostere for benzazepines (e.g., Clozapine , Sch 39166 ).

  • Target: Dopamine D1/D2 receptors and 5-HT2A receptors.

  • Advantage: The pyridine nitrogen reduces the lipophilicity (LogP), potentially reducing non-specific binding and improving the side-effect profile (e.g., reducing extrapyramidal symptoms).

Quantitative Activity Profile
TargetCompound ClassActivity MetricIndicationSource
RIP1 Kinase Pyrido[4,3-b]azepine-2,8-dioneIC50 < 100 nMNecroptosis / InflammationUS Patent 2019/0241565 [1]
TRPV1 Pyrimido[4,5-d]azepine*Potent AntagonistPain ManagementBioorg. Med. Chem. [2]
Dopamine D4 Benzazepine BioisosteresKi ~ 10-50 nMAntipsychoticJ. Med. Chem. [3]

*Note: Pyrimido-azepine is a close diaza-analogue listed for context.

References

  • Bicyclic Pyridone Lactams and Methods of Use Thereof.
  • Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepines as novel TRPV1 antagonists. Source: Bioorganic & Medicinal Chemistry Letters, 2010. URL:[Link]

  • Derivatives of 2,3,4,5-tetrahydro-1H-pyrido[3,2-b]azepine and 2,3,4,5-tetrahydro-1H-pyrido[2,3-b]azepine. Source: Il Farmaco, 1979. URL:[Link]

Sources

Methodological & Application

Protocol for N-functionalization of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine ring

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine scaffold represents a privileged bicyclic structure in medicinal chemistry, increasingly utilized in the development of kinase inhibitors, GPCR ligands, and CNS-active agents. Its unique geometry—comprising a rigid pyridine ring fused to a flexible seven-membered azepine ring—offers distinct vectors for structure-activity relationship (SAR) exploration.

This Application Note provides a definitive guide for the regioselective N-functionalization of the secondary amine within the azepine ring. We address the specific challenge of differentiating the reactivity of the azepine nitrogen (


, nucleophilic) versus the pyridine nitrogen (

, basic/nucleophilic), ensuring high-yield derivatization without protecting group manipulation.

Chemical Reactivity & Structural Analysis

Before initiating synthesis, it is critical to understand the electronic environment of the scaffold.

  • Site A (Azepine Nitrogen): This is a secondary aliphatic amine. It is the primary nucleophile (

    
    ). It readily participates in 
    
    
    
    alkylations, reductive aminations, and transition-metal-catalyzed cross-couplings.
  • Site B (Pyridine Nitrogen): This is an aromatic nitrogen. It is less nucleophilic but basic (

    
    ). It can compete during acylation reactions or act as a ligand poison in Palladium catalysis if not properly managed.
    

Strategic Imperative: The protocols below are designed to exploit the nucleophilicity differential, favoring reaction at Site A.

Experimental Protocols

Method A: Reductive Alkylation (The "Soft" Approach)

Best for: Introducing alkyl, benzyl, or heterocycloalkyl groups with high chemoselectivity.

Mechanism: Formation of an iminium ion intermediate followed by in situ reduction. This method avoids the risk of quaternary ammonium salt formation at the pyridine nitrogen common in direct alkylation.

Reagents:

  • Substrate: 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine (1.0 equiv)

  • Aldehyde/Ketone: 1.2 – 1.5 equiv

  • Reducing Agent: Sodium triacetoxyborohydride (

    
    ) (1.5 – 2.0 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Critical for imine formation.

Step-by-Step Protocol:

  • Dissolution: In a dry reaction vial, dissolve the pyrido-azepine substrate (0.5 mmol) in anhydrous DCE (5 mL).

  • Activation: Add the aldehyde/ketone (0.6 mmol) and Acetic Acid (0.5 mmol). Stir at Room Temperature (RT) for 30 minutes. Note: This pre-complexation step ensures iminium formation.

  • Reduction: Add

    
     (0.75 mmol) in a single portion.
    
  • Reaction: Stir the suspension at RT under nitrogen for 4–16 hours. Monitor by LC-MS (Target: Disappearance of secondary amine mass).

  • Quench: Quench with saturated aqueous

    
     (5 mL). Stir vigorously for 10 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (typically MeOH/DCM gradients).

Method B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Best for: Introducing Aryl or Heteroaryl motifs. Essential for biaryl drug scaffolds.

Challenge: Seven-membered rings can be sterically demanding. The choice of ligand is the determinant of success.

Reagents:

  • Substrate: Pyrido-azepine (1.0 equiv)

  • Aryl Halide: Ar-Br or Ar-I (1.2 equiv)

  • Catalyst:

    
     (2-5 mol%) or 
    
    
    
  • Ligand: RuPhos or Xantphos (4-10 mol%)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv)
  • Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step Protocol:

  • Inertion: Flame-dry a resealable reaction tube and cool under Argon.

  • Charging: Add the aryl halide (0.5 mmol), pyrido-azepine (0.5 mmol), Base (

    
    , 1.0 mmol), and Pre-catalyst (
    
    
    
    , 0.025 mmol).
  • Ligand Addition: Add RuPhos (0.05 mmol). Rationale: RuPhos is specifically optimized for secondary amines and sterically hindered substrates.

  • Solvation: Add anhydrous, degassed Toluene (4 mL).

  • Reaction: Seal the tube and heat to 100°C for 12–18 hours.

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite (eluting with EtOAc) to remove palladium black and inorganic salts.

  • Purification: Concentrate and purify via silica gel chromatography.

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical flow for selecting the appropriate functionalization pathway based on the desired "R" group.

G Start Start: Pyrido[4,3-b]azepine Target Desired R-Group? Start->Target Alkyl Alkyl/Benzyl Target->Alkyl sp3 Carbon Aryl Aryl/Heteroaryl Target->Aryl sp2 Carbon Acyl Acyl/Sulfonyl Target->Acyl Carbonyl/Sulfonyl RedAm Method A: Reductive Amination (NaBH(OAc)3 / AcOH) Alkyl->RedAm Buchwald Method B: Buchwald-Hartwig (Pd / RuPhos) Aryl->Buchwald Schotten Method C: Nucleophilic Substitution (R-Cl / DIPEA) Acyl->Schotten

Caption: Workflow selection for N-functionalization based on the hybridization of the incoming electrophile.

Data Summary & Optimization Guide

Table 1: Comparative Analysis of Reaction Conditions

ParameterMethod A (Reductive Amination)Method B (Buchwald-Hartwig)
Primary Utility

bond formation

bond formation
Key Risk Over-alkylation (rare with

)
Catalyst poisoning by Pyridine N
Critical Control pH ~5-6 (via AcOH)Oxygen-free environment (Argon)
Yield Expectation 75 - 95%60 - 85%
Scale-up Factor Excellent (Linear scale-up)Moderate (Requires catalyst control)

Troubleshooting:

  • Low Yield in Method B: If conversion is low, switch from

    
     to 
    
    
    
    (stronger base), but ensure the substrate does not have base-sensitive functional groups.
  • Pyridine Interference: If the pyridine nitrogen interferes (e.g., N-arylation occurring at the wrong site, though unlikely), use a reversible protecting group or protonate the pyridine using

    
     salts prior to reaction (advanced technique).
    

References

  • Synthesis of Functionalized Nicotines and Pyrido[2,3-b]azepines. Source: Tetrahedron, 2015. Context: foundational chemistry for pyrido-azepine ring construction and reactivity. URL:[Link][1]

  • Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Source: Beilstein Journal of Organic Chemistry, 2016. Context: Validates the use of Xantphos and Pd catalysts for cyclic amine arylation. URL:[Link]

  • Palladium-Catalyzed Benzodiazepines Synthesis. Source: Catalysts (MDPI), 2020. Context: detailed protocols for Buchwald-Hartwig couplings on fused azepine systems. URL:[Link][2]

Sources

Technical Guide: Leveraging the 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]azepine Scaffold for Chemical Probe Development

[1]

Executive Summary

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine core is a bicyclic heterocycle fusing a pyridine ring with a seven-membered azepine ring.[1] Unlike its carbocyclic analog (benzazepine) or its ring-contracted homolog (tetrahydro-γ-carboline), this scaffold offers unique conformational flexibility and vector positioning for hydrogen bond donors/acceptors.[1]

It is primarily applied as a structural template to develop chemical probes for:

  • Class A GPCRs: Specifically Serotonin (5-HT2C, 5-HT6) and Dopamine (D2/D3) receptors, where the azepine ring mimics the flexible ethylamine chain of endogenous neurotransmitters.[1]

  • Kinase Inhibition: Targeting the ATP-binding pocket where the pyridine nitrogen serves as a hinge binder.[1]

  • Voltage-Gated Ion Channels: Specifically Nav1.7 blockers for pain signaling.[1]

Chemical Properties & Rationale[1][2][3][4][5][6][7]

Structural Analysis & Vector Logic

The scaffold is distinct from the common 2,3,4,5-tetrahydro-1H-benzo[d]azepine (Schering-Plough D1 antagonists) due to the incorporation of the pyridine ring.[1]

FeaturePropertyApplication Logic
Pyridine Nitrogen (N) H-Bond AcceptorInteracts with Ser/Thr residues in Kinase hinge regions or conserved Asp/Thr in GPCR transmembrane helices.[1]
Secondary Amine (NH) Basic Center (pKa ~9-10)Key for forming salt bridges with Asp3.32 (GPCRs).[1] Readily functionalized (Urea, Amide, Alkyl) to tune lipophilicity.
Azepine Ring (7-mem) Non-planar, flexibleAllows "Induced Fit" binding.[1] Can adopt boat/chair conformations to fill hydrophobic pockets that rigid 6-membered rings cannot.[1]
[4,3-b] Fusion RegioisomerismPositions the amine vector at a ~120° angle relative to the pyridine N, distinct from the [2,3-b] or [3,2-b] isomers.[1]
Scaffold Hopping Strategy

This scaffold is often used to improve the physicochemical properties (LogP, Solubility) of probes originally based on Tetrahydro-β-carbolines or Isoquinolines .[1]

ScaffoldHoppingcluster_0Starting Chemotypecluster_1cluster_2Target ScaffoldNode1Tetrahydro-gamma-carboline(Rigid, Planar)Node2Expand Ring Size (6 -> 7)Increase Solubility (Pyridine N)Node1->Node2Scaffold HopNode3Pyrido[4,3-b]azepine(Flexible, Polar)Node2->Node3ResultApplication1Application1Node3->Application1GPCR Probes(5-HT6, D3)Application2Application2Node3->Application2Kinase Probes(CDK, LIMK)

Figure 1: Strategic logic for selecting the pyrido[4,3-b]azepine scaffold over traditional carbolines.

Application Protocols

Protocol A: Derivatization for GPCR Probe Discovery

Objective: Synthesize a library of N-substituted probes to map the orthosteric binding site of 5-HT6 or D3 receptors.[1] Mechanism: The secondary amine is the "warhead" attachment point.[1] The pyridine ring remains the "anchor."[1]

Step-by-Step Synthesis (Reductive Amination)

Note: This protocol assumes the scaffold is available or synthesized via Schmidt rearrangement of 7,8-dihydro-1,6-naphthyridin-5(6H)-one.[1]

  • Reagents:

    • Substrate: 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine (1.0 eq).[1]

    • Aldehyde: Aryl/Heteroaryl-aldehyde (1.1 eq) (e.g., 3-fluorobenzaldehyde).[1]

    • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq).[1]

    • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

    • Catalyst: Acetic Acid (1-2 drops).[1]

  • Procedure:

    • Dissolve: In a 20 mL vial, dissolve the azepine scaffold (0.5 mmol) in DCE (5 mL).

    • Activate: Add the aldehyde (0.55 mmol) and acetic acid. Stir at Room Temperature (RT) for 30 mins to form the imine intermediate.

    • Reduce: Add STAB (0.75 mmol) in one portion.

    • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Look for M+1 of product).[1]

    • Quench: Add saturated NaHCO₃ solution (5 mL). Stir vigorously for 10 mins.

    • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over MgSO₄.[1]

    • Purification: Flash chromatography (Silica gel). Elute with DCM:MeOH (95:5 to 90:10).[1]

  • Validation:

    • 1H NMR: Verify the disappearance of the aldehyde proton (~10 ppm) and appearance of the benzylic methylene (~3.5-4.0 ppm).

Protocol B: In Vitro Binding Assay (Radioligand Displacement)

Objective: Determine the affinity (

1
  • Materials:

    • Membranes: CHO-K1 cells stably expressing human 5-HT2C receptor.[1]

    • Radioligand: [³H]-Mesulergine (Specific Activity ~80 Ci/mmol).[1]

    • Reference Ligand: Mianserin (Non-specific binding determination).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[1]

  • Workflow:

    • Preparation: Dilute membranes in Assay Buffer to 5–10 µg protein/well.

    • Dosing: Add test compound (Pyrido-azepine derivative) in DMSO (10 concentrations, 0.1 nM – 10 µM). Final DMSO < 1%.[1]

    • Incubation: Add [³H]-Mesulergine (1 nM final). Incubate at 27°C for 60 minutes.

    • Harvest: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

    • Wash: Wash filters 3x with ice-cold buffer.[1]

    • Detection: Add scintillation cocktail and count radioactivity (CPM).

  • Data Analysis:

    • Calculate % Inhibition.[1]

    • Fit data to a one-site competition model (GraphPad Prism) to determine

      
      .[1]
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      [1]
Protocol C: Target Engagement (Cellular Thermal Shift Assay - CETSA)

Objective: Confirm the probe enters the cell and stabilizes the target protein (e.g., a Kinase like CDK4) in a live environment.[1][2]

CETSA_WorkflowStep1Treat Cells(Probe vs DMSO)Step2Aliquot into PCR TubesStep1->Step2Step3Heat Gradient(40°C - 65°C)Step2->Step3Step4Lysis & Centrifugation(Remove precipitated protein)Step3->Step4Step5Western Blot(Supernatant analysis)Step4->Step5Step6Data Analysis(Shift in Melting Temp Tm)Step5->Step6

Figure 2: CETSA workflow to validate intracellular target engagement of the pyrido-azepine probe.

  • Treatment: Treat Jurkat or HEK293 cells with the Probe (10 µM) or DMSO for 1 hour.[1]

  • Heating: Divide cells into 10 aliquots. Heat each to a distinct temperature (e.g., 40, 43, 46... 67°C) for 3 minutes.

  • Lysis: Cool to RT, add lysis buffer, and freeze-thaw 3x.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. (Unstabilized/denatured protein precipitates; stabilized protein remains in supernatant).

  • Quantification: Run supernatant on SDS-PAGE.[1] Blot for the target kinase.[1][3]

  • Result: If the probe binds, the "melting curve" (band intensity vs. temp) will shift to the right (higher stability).[1]

Quantitative Performance Data (Example)

The following table illustrates how substitution on the azepine nitrogen affects selectivity between a GPCR (5-HT6) and a Kinase (CDK2), highlighting the scaffold's versatility.

Compound IDN-Substituent (R)5-HT6 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(nM)
CDK2

(nM)
Interpretation
PA-001 H (Unsubstituted)> 10,000> 10,000Scaffold inactive (needs functionalization).[1]
PA-002 Benzyl451,200Hydrophobic group favors GPCR pocket.[1]
PA-003 4-Sulfamoyl-benzyl> 5,00025Sulfonamide interacts with Kinase hinge/gatekeeper.[1]
PA-004 Methyl-piperazinyl12850Basic tail mimics neurotransmitter; high GPCR potency.[1]

References

  • Scaffold Synthesis & Chemistry

    • Katritzky, A. R., et al. "Synthesis of 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepines."[1][4] Arkivoc (2003).[1][4] (Describes homologous azepine synthesis strategies).

  • GPCR Application (Serotonin/Dopamine)

    • Ramnauth, J., et al. "2,3,4,5-Tetrahydro-1H-pyrido[2,3-b]diazepines as inhibitors of bacterial FabI."[1][5] Bioorganic & Medicinal Chemistry Letters (2009).[1][5] (Demonstrates the bioactivity of the fused pyridine-azepine system).

  • Patent Literature (Structural Analogs)

    • Hung, D. T., et al. "New 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole compounds."[1][6][7] US Patent 20100022580.[1][8] (Describes the carboline analogs from which the azepine scaffold is derived via ring expansion logic).

    • [1]

  • Kinase Targeting Logic

    • Deshmukh, S., et al. "Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors."[1][3] RSC Advances (2023). (Validates the fused pyridine scaffold for kinase hinge binding).

Application Note: Leveraging 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic deployment of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine scaffold within Fragment-Based Drug Discovery (FBDD) campaigns. Unlike traditional "flat" aromatic fragments, this bicyclic scaffold offers a distinct three-dimensional geometry due to the puckering of the seven-membered azepine ring. This guide provides a comprehensive analysis of the scaffold’s vector properties, a validated Saturation Transfer Difference (STD) NMR screening protocol, and a chemical elaboration strategy for Hit-to-Lead optimization.

Introduction: Escaping Flatland

In modern FBDD, the "escape from flatland" is a critical objective. While sp²-rich fragments (e.g., biaryls) are easy to synthesize, they often lack the shape complexity required to selectively bind globular protein pockets.

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine scaffold represents a "privileged structure"—a molecular framework capable of binding diverse biological targets (GPCRs, Kinases, Ion Channels) due to its inherent geometry.

Structural Attributes & Vector Analysis[1]
  • 3D Conformation: The seven-membered azepine ring adopts a twisted chair/boat conformation, projecting substituents out of the aromatic plane. This increases the fraction of sp³ carbons (

    
    ), which correlates with improved clinical success rates.
    
  • Vector 1 (H-Bond Acceptor): The pyridine nitrogen (

    
    ) serves as a critical anchor point, ideal for interacting with hinge regions in kinases or serine/threonine residues in GPCRs.
    
  • Vector 2 (Growth Vector): The secondary amine (

    
    ) allows for rapid diversification via robust chemistry (reductive amination, amidation), enabling the "growing" of the fragment into adjacent sub-pockets.
    
Physicochemical Profile (Calculated)
PropertyValue (Approx.)FBDD Suitability
MW ~148.2 DaIdeal (<200 Da allows significant growth)
cLogP ~1.2Ideal (High solubility for NMR/SPR)
H-Bond Donors 1 (NH)Good
H-Bond Acceptors 2 (N, NH)Good
Topological Polar Surface Area (TPSA) ~25 ŲHigh permeability potential

Experimental Workflow

The following diagram outlines the integrated workflow for utilizing this scaffold, from library design to chemical evolution.

FBDD_Workflow Library Library Selection (Scaffold: Pyrido[4,3-b]azepine) Screening Biophysical Screening (STD-NMR / SPR) Library->Screening High Solubility Validation Hit Validation (Competition Assays) Screening->Validation Kd Estimation Evolution Chemical Evolution (Growth via N-azepine) Validation->Evolution Vector Analysis Evolution->Screening Iterative Cycle Lead Lead Candidate (High Affinity / Selectivity) Evolution->Lead SAR Optimization

Figure 1: FBDD workflow emphasizing the iterative cycle of screening and chemical evolution specific to the azepine scaffold.

Protocol: Ligand-Observed STD-NMR Screening

Saturation Transfer Difference (STD) NMR is the gold standard for validating fragment binding (Kd: 10 µM – 10 mM). This protocol is optimized for the pyrido-azepine scaffold, ensuring the detection of the pyridine ring protons which often show strong NOE signals.

Sample Preparation
  • Buffer: 50 mM Phosphate buffer (pH 7.4), 100 mM NaCl, 10% D₂O.

    • Note: Avoid DMSO if possible. If necessary, keep DMSO-d6 < 2%. The azepine scaffold is highly soluble in aqueous media, a major advantage over pure aromatics.

  • Protein Target: Concentration: 10–20 µM.

  • Ligand (Fragment): Concentration: 400–1000 µM (Ligand:Protein ratio of ~50:1).

  • Control Sample: Prepare a sample containing only the ligand (no protein) to rule out artifacts or direct saturation.

NMR Acquisition Parameters (Bruker 600 MHz recommended)
  • Pulse Sequence: stddiffesgp.3 (or equivalent with excitation sculpting for water suppression).

  • Temperature: 298 K (25°C).

  • On-Resonance Irradiation (

    
    ):  0.0 ppm or -1.0 ppm (Targeting protein methyls). Ensure the azepine protons (typically 1.8–3.5 ppm) are not directly irradiated.
    
  • Off-Resonance Irradiation (

    
    ):  30.0 ppm.
    
  • Saturation Time: 2.0 – 3.0 seconds (using a train of Gaussian pulses).

  • Scans: 128 – 512 (depending on protein size and concentration).

Data Analysis & Interpretation
  • Difference Spectrum: Subtract

    
     from 
    
    
    
    .[1]
  • Epitope Mapping:

    • Strong Signals: Protons receiving efficient magnetization transfer are in close contact with the protein surface.

    • Expectation for Pyrido[4,3-b]azepine: If binding is driven by the Pyridine N (hinge binder), the aromatic protons on the pyridine ring will show the strongest STD effect (highest % STD). The aliphatic azepine protons may show lower intensity if they project into the solvent.

  • Validation: Calculate the STD Amplification Factor (

    
    ) :
    
    
    
    
    • A reliable hit typically shows

      
      .
      

Chemical Evolution: Hit-to-Lead Strategy

Once binding is confirmed, the fragment must be "grown" to increase affinity. The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine scaffold offers a chemically distinct vector at the N1 position (secondary amine).

Synthetic Pathway: Reductive Amination

This is the preferred method for library expansion as it maintains the basicity of the amine (crucial for solubility and potential ionic interactions).

Reaction Protocol:

  • Reagents: Fragment (1.0 eq), Aldehyde (1.2 eq), STAB (Sodium Triacetoxyborohydride, 1.5 eq), DCE (Dichloroethane).

  • Procedure:

    • Mix Fragment and Aldehyde in DCE. Stir for 30 min to form imine/iminium.

    • Add STAB. Stir at RT for 4–16 hours.

    • Quench with aq. NaHCO₃. Extract with DCM.

  • Rationale: This attaches a hydrophobic tail or a polar group via a flexible methylene linker, allowing the molecule to reach adjacent sub-pockets (e.g., the ribose pocket in kinases).

Synthetic Pathway: Amide Coupling (Urea/Amide formation)

Used when a rigid linker or hydrogen bond acceptor (carbonyl) is required.

Reaction Protocol:

  • Reagents: Fragment (1.0 eq), Carboxylic Acid (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.

  • Procedure: Standard coupling.

  • Note: This converts the basic amine to a neutral amide, significantly altering the electronic profile. Re-verify binding via SPR after this modification.

Case Study: Hypothetical Kinase Inhibitor Design

Context: Targeting the ATP-binding site of a Serine/Threonine Kinase.

  • Step 1 (Fragment Hit): The core 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine binds with

    
    .
    
    • Interaction: Pyridine N accepts H-bond from the Hinge region.

  • Step 2 (Growth): Structural biology suggests a hydrophobic pocket adjacent to the solvent channel.

  • Step 3 (Synthesis): Reductive amination with 3-fluoro-benzaldehyde.

  • Step 4 (Result): The benzyl group fills the hydrophobic pocket. The basic amine forms a salt bridge with a conserved Aspartate.

    • New Affinity:

      
       (Lead Status).
      
Vector Map

The following diagram illustrates the functional vectors of the scaffold.

Molecule_Vectors Pyridine Pyridine Ring (Rigid) Azepine Azepine Ring (Puckered/3D) Pyridine->Azepine Fused [4,3-b] N_Pyr N (Pyridine) Vector A Pyridine->N_Pyr H-Bond Acceptor NH_Az NH (Azepine) Vector B Azepine->NH_Az Growth Point Target_Hinge Target: Hinge Region N_Pyr->Target_Hinge Interaction Target_Pocket Target: Solvent/Ribose Pocket NH_Az->Target_Pocket Evolution Path

Figure 2: Functional vector map of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine. Vector A targets the anchor point (Hinge), while Vector B is the primary site for chemical elaboration.

References

  • Welsch, M. E., et al. (2010). "Privileged Scaffolds for Library Design and Drug Discovery."[2][3] Current Opinion in Chemical Biology. Link

  • Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition. Link

  • Ramnauth, J., et al. (2009).[4] "2,3,4,5-Tetrahydro-1H-pyrido[2,3-b and e][1,4]diazepines as inhibitors of the bacterial enoyl ACP reductase, FabI." Bioorganic & Medicinal Chemistry Letters. Link

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: a practical approach." Nature Reviews Drug Discovery. Link

  • Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry. (Seminal paper on Privileged Structures). Link

Sources

Crystallization techniques for 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Crystallization & Polymorph Control for 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine Derivatives

Executive Summary

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine scaffold represents a privileged structure in medicinal chemistry, frequently utilized in kinase inhibitors, GPCR ligands (specifically serotonergic and dopaminergic), and sodium channel blockers. However, its physicochemical profile presents distinct challenges:

  • Conformational Flexibility: The seven-membered azepine ring introduces significant entropic freedom, often leading to "oiling out" rather than discrete nucleation.

  • Basicity: The presence of both a pyridine nitrogen and a secondary azepine amine requires careful pH control and salt selection to stabilize the lattice.

  • Polymorphism: Fused azepine systems are prone to solvate formation and conformational polymorphism.

This guide provides a validated workflow for converting crude reaction mixtures of these derivatives into high-purity crystalline solids, prioritizing thermodynamic stability and reproducibility.

Pre-Crystallization Profiling: The "Chemical Personality"

Before attempting crystallization, you must map the molecule's behavior. The [4,3-b] fusion creates a specific electronic environment.

  • Basicity Assessment: The pyridine nitrogen (

    
    ) is generally less basic than the azepine nitrogen (
    
    
    
    ), but this depends on substitution.
    • Action: Determine approximate pKa. If pKa > 5, salt formation is the primary crystallization strategy.

  • Solubility Mapping: These derivatives typically exhibit:

    • High Solubility: Methanol (MeOH), Dichloromethane (DCM), DMSO.

    • Moderate Solubility: Ethyl Acetate (EtOAc), Isopropyl Alcohol (IPA), Toluene.

    • Low Solubility (Anti-solvents): Heptane, Hexanes, Diethyl Ether, Water (for free base).

Table 1: Solvent Compatibility Matrix for Pyrido-Azepines
Solvent ClassSpecific SolventRoleComments
Protic Polar Methanol, EthanolDissolutionGood for salt formation; risk of solvates.
Aprotic Polar Acetone, EtOAcIntermediateIdeal for cooling crystallization of free bases.
Non-Polar n-Heptane, MTBEAnti-SolventCritical for "crashing out" salts. MTBE is preferred over ether for safety.
Chlorinated DCM, ChloroformExtraction onlyAvoid for crystallization; high risk of inclusion complexes.

Phase 1: Salt Selection Strategy

For 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine derivatives, the free base is often an amorphous foam or oil. Salt formation is the most reliable method to enforce lattice rigidity.

Recommended Counter-ions:

  • Hydrochloric Acid (HCl): Standard first pass. Can form hygroscopic salts if the lattice energy is low.

  • Fumaric Acid / Maleic Acid: Excellent for forming H-bond networks that bridge the flexible azepine ring, reducing solubility and increasing melting point.

  • L-Tartaric Acid: Crucial if the derivative has a chiral center (e.g., at C2 or C5) for diastereomeric resolution.

Workflow Diagram: Salt Screening Protocol

SaltScreening Start Crude Free Base (Oil/Amorphous) pKa pKa Assessment (Calculated or Potentiometric) Start->pKa Screen Counter-ion Screen (HCl, Fumaric, Tartaric, Succinic) pKa->Screen Solvent Solvent: EtOH or IPA (5-10 volumes) Screen->Solvent Cool Slow Cool to 0-5°C Solvent->Cool Check Precipitate? Cool->Check AntiSolv Add Anti-solvent (MTBE or Heptane) Check->AntiSolv No (Solution) Analyze Solid State Analysis (XRPD, DSC, 1H-NMR) Check->Analyze Yes (Solid) Fail Oil / Gum Check->Fail No (Oil) AntiSolv->Check Fail->Screen Change Counter-ion

Caption: Iterative salt screening workflow emphasizing the transition from oil to crystalline solid via counter-ion optimization.

Phase 2: Detailed Crystallization Protocols

Protocol A: Reactive Crystallization (Salt Formation)

Best for: Initial purification of crude material.

  • Dissolution: Dissolve 10 g of crude free base in 50 mL of Absolute Ethanol or IPA at 40°C. Ensure complete dissolution; filter if necessary to remove inorganic salts.

  • Acid Addition:

    • Prepare a solution of the acid (1.05 equivalents) in the same solvent (e.g., 20 mL EtOH).

    • Critical Step: Add the acid solution dropwise over 30 minutes while stirring at 40°C. Rapid addition causes amorphous precipitation.

  • Nucleation: Seed with 0.1% pure crystal (if available) once slight turbidity is observed.

  • Cooling: Linearly cool the mixture from 40°C to 0°C over 4 hours (10°C/hour).

  • Maturation: Stir at 0°C for 2 hours.

  • Isolation: Filter under vacuum/nitrogen. Wash the cake with cold MTBE or IPA/Heptane (1:1) to remove colored impurities.

  • Drying: Vacuum oven at 45°C. Note: Check for solvates using TGA before full-scale drying.

Protocol B: Anti-Solvent Crystallization (Free Base)

Best for: Final polishing of non-salt forms.

  • Primary Solvent: Dissolve the compound in Ethyl Acetate (EtOAc) (minimum volume, ~3-5 vol) at 50-60°C.

  • Anti-Solvent Addition: Slowly add n-Heptane dropwise.

    • The Cloud Point: Stop addition immediately when a persistent haze forms.

  • Heat Cycling: Re-heat to 65°C to dissolve the haze (erasing "ghost" nuclei).

  • Controlled Cooling: Cool to room temperature without stirring (or very slow stirring) to encourage growth of large prisms/needles rather than agglomerates.

  • Final Push: Once solids form, add remaining Heptane (final ratio EtOAc:Heptane 1:3) to maximize yield.

Troubleshooting: The "Oiling Out" Phenomenon

The 7-membered ring's flexibility often causes the compound to separate as a liquid (oil) before crystallizing. This is a liquid-liquid phase separation (LLPS).

Rescue Protocol:

  • Do NOT Cool Further: Cooling an oil usually results in a glass, not a crystal.

  • Re-heat: Heat the mixture until the oil re-dissolves into a single phase.

  • Seed at High Temperature: Add seed crystals at a temperature above the oiling-out point but below the saturation temperature.

  • Reduce Supersaturation: Dilute the solution slightly with the "good" solvent. High supersaturation drives oiling out.

Solid-State Characterization Standards

To validate the process (Trustworthiness), every batch must undergo:

  • PXRD (Powder X-Ray Diffraction):

    • Purpose: Fingerprinting the polymorph.[1]

    • Acceptance: Distinct sharp peaks. A "halo" indicates amorphous content (failed crystallization).

  • DSC (Differential Scanning Calorimetry):

    • Purpose: Purity and solvate check.

    • Watch for: A broad endotherm < 100°C suggests water/solvent entrapment (common in azepine lattices). A sharp melting endotherm > 150°C indicates a stable crystal lattice.

  • 1H-NMR:

    • Purpose: Verify salt stoichiometry. Compare the integration of the counter-ion protons (e.g., fumarate alkene protons) to the scaffold protons.

Workflow Diagram: "Oiling Out" Rescue Logic

OilingOut State1 Solution (Homogeneous) Cool Cooling State1->Cool State2 Oiling Out (Liquid-Liquid Separation) Cool->State2 Supersaturation Too High Action1 Re-heat to Clear Point State2->Action1 Rescue Action2 Add Seeds (High Temp) Action1->Action2 Action3 Slow Cool (Controlled) Action2->Action3 Result Crystalline Solid Action3->Result

Caption: Strategic thermal cycling loop to resolve Liquid-Liquid Phase Separation (LLPS).

References

  • Yanagida, A. J., et al. (1979).[2] "Derivatives of 2,3,4,5-tetrahydro-1H-pyrido-(3,2-b)azepine... Synthesis and pharmacologic study." Farmaco Sci.[2] 34(1): 26-35.[2]

  • Ramnauth, J., et al. (2009).[3] "2,3,4,5-Tetrahydro-1H-pyrido[2,3-b and e][1,4]diazepines as inhibitors of the bacterial enoyl ACP reductase, FabI." Bioorganic & Medicinal Chemistry Letters, 19(18), 5359-5362.[3]

  • Boeglin, D., et al. (2007). "Solid-phase preparation of a pilot library derived from the 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine scaffold." Journal of Combinatorial Chemistry, 9(3), 487-500.

  • Lee, J. Y., et al. (2002).[4] "Synthesis of Tetracyclic Pyrido[2,3-b]azepine Derivatives as Analogues of Mirtazapine." Bulletin of the Korean Chemical Society, 23(11).[4]

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for pyrido[4,3-b]azepine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for Pyrido[4,3-b]azepine Synthesis Audience: Senior Chemists, Process Development Scientists Status: Active | Updated: February 16, 2026

Introduction: The Regioselectivity Challenge

Welcome to the technical support hub for fused azepine synthesis. The synthesis of pyrido[4,3-b]azepine scaffolds presents a unique set of challenges compared to their carbocyclic analogues (benzazepines). The primary difficulty lies in the electronic influence of the pyridine nitrogen , which drastically alters migration aptitudes during ring expansion and can poison catalysts during cyclization.

This guide addresses the three most common synthetic routes:

  • Ring Expansion (Schmidt/Beckmann) – High risk of regioisomeric mixtures.

  • Intramolecular Pd-Catalyzed Cyclization – High risk of catalyst deactivation.

  • Multicomponent Reactions (MCR) – High risk of impurity profiles.

Module 1: Ring Expansion (Schmidt & Beckmann)

Core Issue: Controlling the migration ratio between pyrido[4,3-b]azepine (Target) and pyrido[3,4-b]azepine (Isomer).

Standardized Protocol: Acid-Mediated Schmidt Reaction

Precursor: 7,8-dihydroisoquinolin-5(6H)-one

  • Preparation: Dissolve ketone (1.0 equiv) in Methanesulfonic acid (MsOH) (10-15 vol). Note: MsOH is preferred over H₂SO₄ for easier workup and better solubility.

  • Addition: Add NaN₃ (1.2 equiv) portion-wise at 0 °C. Caution: Monitor internal temp; exotherm indicates HN₃ generation.

  • Reaction: Warm to 40–60 °C. Monitor by LC-MS for disappearance of ketone.

  • Quench: Pour onto ice/NH₄OH (pH > 9). Extract with DCM.

Troubleshooting Guide (Q&A)

Q: Why is the "wrong" isomer (pyrido[3,4-b]azepine) forming as the major product? A: This is driven by the protonation state of the pyridine ring.

  • Mechanism: In strong acid (H₂SO₄/MsOH), the pyridine nitrogen is protonated. This creates a strong electron-withdrawing effect, destabilizing the transition state for aryl migration (which would yield the [4,3-b] system). Consequently, the alkyl group migrates preferentially, leading to the [3,4-b] isomer.

  • Solution: Switch to TFA (Trifluoroacetic acid) or use Lewis Acids (e.g., AlCl₃) in non-protic solvents (DCM). Reducing the acidity increases the aptitude of the aryl ring to migrate, favoring the [4,3-b] target.

Q: The reaction stalls at 80% conversion. Adding more NaN₃ doesn't help. A: You likely have "ammonium lock."

  • Cause: The product azepine is basic. As it forms, it buffers the reaction mixture, potentially neutralizing the acid required to activate the ketone.

  • Solution: Use Polyphosphoric Acid (PPA) as both solvent and reagent. Its high acidity buffer capacity drives the reaction to completion, though it requires a difficult aqueous workup.

Q: I see a new impurity at M+15 in the mass spec. A: This is likely the tetrazole byproduct.

  • Cause: Excess HN₃ reacting with the intermediate iminium ion rather than water.

  • Solution: Reduce NaN₃ equivalents to 1.05 and ensure strictly anhydrous conditions are not used during the quench; water is necessary to hydrolyze the imidate to the lactam.

Module 2: Transition Metal-Catalyzed Cyclization

Core Issue: Catalyst poisoning by the pyridine nitrogen.

Standardized Protocol: Intramolecular Heck Cyclization

Precursor: N-(2-bromo-3-pyridyl)-but-3-enamide

  • Catalyst System: Pd(OAc)₂ (5 mol%) + Xantphos or CyJohnPhos (10 mol%).

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃.

  • Solvent: 1,4-Dioxane or DMA (degassed).

  • Temp: 100–120 °C (Sealed tube).

Troubleshooting Guide (Q&A)

Q: My reaction turns black immediately (Pd black precipitation) and yield is <10%. A: The pyridine nitrogen is coordinating to the Pd, displacing ligands and causing aggregation.

  • Solution 1 (Ligand): Switch to bulky, electron-rich biaryl phosphine ligands like Buchwald's XPhos or BrettPhos . These are sterically demanding enough to prevent pyridine coordination.

  • Solution 2 (Additive): Add Ag₂CO₃ or AgOAc . Silver acts as a halide scavenger but can also sequester the pyridine nitrogen, freeing the Pd for the catalytic cycle.

Q: I am getting the de-halogenated starting material (reduction) instead of cyclization. A: This indicates the


-hydride elimination pathway is blocked or the oxidative addition is slow.
  • Solution: Ensure the solvent is rigorously degassed. Oxygen can promote homocoupling or oxidative degradation. If using DMF/DMA, switch to Toluene to reduce hydrogen sources that facilitate hydrodehalogenation.

Module 3: Visualization & Logic Flows

Figure 1: Troubleshooting Decision Matrix

Use this flow to diagnose low yields or poor selectivity.

Troubleshooting Start Start: Reaction Analysis Issue Identify Primary Issue Start->Issue Yield Low Yield / Stalled Issue->Yield Schmidt/Beckmann Regio Wrong Isomer ([3,4-b]) Issue->Regio Schmidt/Beckmann Cat Catalyst Death (Pd Black) Issue->Cat Heck/Cyclization Sol_Yield Check Acidity: Product may buffer reaction. Switch to PPA or TfOH. Yield->Sol_Yield Sol_Regio Check Protonation: Pyridine-H+ stops aryl migration. Switch to Lewis Acid (AlCl3). Regio->Sol_Regio Sol_Cat Ligand Exchange: Use bulky XPhos/BrettPhos. Add Ag2CO3 additive. Cat->Sol_Cat

Caption: Decision matrix for diagnosing synthetic failures in pyrido-azepine synthesis. Blue nodes indicate decision points; Green nodes indicate optimized solutions.

Figure 2: Mechanistic Control of Regioselectivity

Understanding why the acid choice dictates the isomer.

Mechanism Ketone 7,8-dihydroisoquinolin-5(6H)-one Acid_Strong Strong Acid (H2SO4) Pyridine Protonated (Pyr-H+) Ketone->Acid_Strong Acid_Weak Lewis Acid / Weak Acid Pyridine Neutral (Pyr) Ketone->Acid_Weak Mig_Alkyl Alkyl Migration Favored (Electronic Repulsion) Acid_Strong->Mig_Alkyl Pyr-H+ is EWG Mig_Aryl Aryl Migration Favored (Electronic Aptitude) Acid_Weak->Mig_Aryl Aryl > Alkyl Prod_Wrong Pyrido[3,4-b]azepine (Undesired Isomer) Mig_Alkyl->Prod_Wrong Prod_Right Pyrido[4,3-b]azepine (Target) Mig_Aryl->Prod_Right

Caption: Mechanistic divergence in the Schmidt reaction. Protonation of the pyridine ring (Red path) deactivates aryl migration, leading to the undesired isomer.

Module 4: Solvent & Condition Screening Data

When optimizing, use this reference table to select conditions based on your specific precursor stability and equipment capabilities.

ParameterCondition A (Classic)Condition B (Mild)Condition C (Modern)
Reagents NaN₃ / H₂SO₄ or MsOHTMSN₃ / TFAPd(OAc)₂ / XPhos
Solvent Neat or CHCl₃DCM or HFIP1,4-Dioxane
Temp 0 °C → 60 °C0 °C → RT110 °C
Major Risk Explosion (HN₃) , Regio-mixCost, incomplete conversionCatalyst poisoning
Best For Scale-up (>10g), simple ketonesSensitive substrates, small scaleFunctionalized scaffolds
Regio-Control Poor (favors [3,4-b])Good (favors [4,3-b])Excellent (dictated by precursor)

References

  • Regioselectivity in the Schmidt Reaction: First Synthesis of Pyrano[3,2-b]azepines. Source: Journal of Heterocyclic Chemistry (via ResearchGate) Relevance: Establishes the foundational rules for regiocontrol in fused heterocyclic ketones using Schmidt conditions. URL:[Link]

  • Remodeling and Enhancing Schmidt Reaction Pathways in Hexafluoroisopropanol (HFIP). Source: The Journal of Organic Chemistry (ACS Publications) Relevance: Provides modern optimization techniques using HFIP to alter reaction pathways and improve safety/yields over traditional strong acids. URL:[Link]

  • Palladium-catalyzed intramolecular aza-Wacker-type cyclization. Source: RSC Advances (Royal Society of Chemistry) Relevance: Details the Pd-catalyzed protocols for synthesizing conformationally restricted aza-bicycles, applicable to the "Modern" module. URL:[Link]

  • Synthesis of Pyrido-annelated Diazepines, Oxazepines and Thiazepines. Source: Current Medicinal Chemistry (NIH/PubMed) Relevance: A comprehensive review of pyrido-fused azepine synthesis, validating the structural challenges and biological importance. URL:[Link]

  • Schmidt Reaction - Mechanism and Applications. Source: Chemistry LibreTexts Relevance: Authoritative grounding for the mechanistic claims regarding migration aptitudes and safety profiles of azides. URL:[Link]

Technical Support Center: Chiral Separation of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the dedicated support center for the chiral separation of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine and its derivatives. This guide is designed for researchers, chromatographers, and drug development professionals who are navigating the complexities of resolving these specific enantiomers. The unique fused heterocyclic structure, containing basic nitrogen centers, presents a distinct set of challenges and opportunities in chiral chromatography.

This document moves beyond generic advice, offering a structured, question-and-answer-based approach to troubleshoot real-world experimental issues. We will delve into the causality behind method development choices, ensuring that every protocol is a self-validating system grounded in established scientific principles.

Section 1: Initial Method Development & Screening

The foundation of any successful chiral separation is a systematic and logical screening process. Rushing this stage is a false economy that often leads to extensive troubleshooting later.

Question: I am starting from scratch with a racemic mixture of a 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine derivative. Where do I begin?

Answer: A successful start hinges on systematically screening a small, diverse set of Chiral Stationary Phases (CSPs) under standardized mobile phase conditions. For this class of compounds, polysaccharide-based CSPs are the most versatile and should be your primary focus.[1][2]

The rigid, fused ring structure of your analyte is generally favorable for chiral recognition by these types of selectors.[3] The key is to test several columns to explore different chiral recognition environments.

Recommended Initial Screening Protocol
  • Select Chiral Stationary Phases (CSPs): Choose 3 to 4 polysaccharide-based columns with complementary selectivities. A typical starter kit would include:

    • An amylose-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate))

    • A cellulose-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))

    • A CSP with a different derivatization (e.g., Amylose or Cellulose tris(3-chloro-5-methylphenylcarbamate))

  • Prepare Mobile Phases: Screen under both Normal Phase (NP) and Polar Organic (PO) conditions. Because your analyte is basic, a basic additive is crucial to prevent peak tailing from the outset.[4]

    • Normal Phase (NP):

      • Mobile Phase A: n-Hexane / Isopropanol (IPA) (90:10, v/v) + 0.1% Diethylamine (DEA)

      • Mobile Phase B: n-Hexane / Ethanol (EtOH) (90:10, v/v) + 0.1% Diethylamine (DEA)

    • Polar Organic (PO):

      • Mobile Phase C: Acetonitrile (ACN) / Methanol (MeOH) (50:50, v/v) + 0.1% Diethylamine (DEA)

  • Execute the Screen:

    • Equilibrate each column with the mobile phase for at least 30 column volumes.

    • Inject a 1 mg/mL solution of your racemic standard.

    • Run an isocratic elution for 15-20 minutes.

    • Monitor at a suitable UV wavelength (most aromatic heterocycles have strong UV absorbance).[3]

  • Evaluate the Results: Look for any sign of peak splitting or shoulder formation. The goal of the screen is not to achieve baseline resolution, but to identify a promising "hit" (a combination of CSP and mobile phase) for further optimization.[5]

Initial Screening Decision Workflow

start Start: Racemic Mixture csp_screen Screen 3-4 Polysaccharide CSPs (Amylose & Cellulose derivatives) start->csp_screen np_screen Normal Phase Screen (Hexane/Alcohol + 0.1% DEA) csp_screen->np_screen po_screen Polar Organic Screen (ACN/MeOH + 0.1% DEA) csp_screen->po_screen evaluate Evaluate Chromatograms Any peak splitting or shoulder? np_screen->evaluate po_screen->evaluate no_sep No Separation on any column. Consider alternative CSPs or Reversed Phase. evaluate->no_sep No hit Separation 'Hit' Identified evaluate->hit Yes optimize Proceed to Method Optimization hit->optimize

Caption: Initial screening workflow for chiral method development.

Section 2: Common Troubleshooting Scenarios

This section addresses the most frequent issues encountered after an initial screening has identified a promising, but imperfect, separation.

Question: I see two peaks, but they are poorly resolved (Resolution, Rs < 1.5). How can I improve this?

Answer: Poor resolution is a common issue that can be systematically addressed by manipulating the mobile phase composition and temperature. Selectivity is the most critical factor in chiral separations, and small changes can have a significant impact.[5]

Troubleshooting Poor Resolution
Problem Underlying Cause Recommended Action(s) Scientific Rationale
Peaks are symmetrical but too close together. Insufficient differential interaction with the CSP.1. Decrease alcohol content: In NP, reduce the percentage of IPA or EtOH in 1-2% increments (e.g., from 10% to 8%). 2. Switch alcohol modifier: If using IPA, try EtOH, or vice-versa.1. Reducing the polar modifier increases analyte retention time, allowing for more interaction with the CSP and often improving resolution. 2. Different alcohols can alter the hydrogen bonding and dipole-dipole interactions between the analyte and the CSP, directly impacting selectivity.[5]
Peaks are broad and poorly resolved. Sub-optimal column efficiency or slow kinetics.1. Lower the flow rate: Reduce the flow rate by half (e.g., from 1.0 mL/min to 0.5 mL/min). 2. Decrease the temperature: Try running the analysis at a lower temperature (e.g., 15°C or 25°C).1. A lower flow rate can increase column efficiency (plate count), leading to sharper peaks and better resolution.[6] 2. Chiral separations are often enthalpically driven. Lowering the temperature can enhance the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, improving selectivity.[5]
Resolution is good, but the analysis is too long. Retention factors (k') are too high.Increase alcohol content: In NP, cautiously increase the percentage of the alcohol modifier to reduce retention time.Increasing the mobile phase strength elutes the analytes faster. Monitor resolution closely, as it may decrease.
Workflow for Improving Resolution

start Start: Poor Resolution (Rs < 1.5) check_shape Assess Peak Shape start->check_shape tailing Peaks are Tailing? (See Peak Tailing Section) check_shape->tailing Yes symmetrical Peaks are Symmetrical check_shape->symmetrical No mod_strength Adjust Modifier Strength (e.g., Hexane/IPA 92:8) symmetrical->mod_strength check_res1 Resolution Improved? mod_strength->check_res1 mod_type Change Modifier Type (e.g., Switch IPA to EtOH) check_res1->mod_type No done Resolution Acceptable (Rs ≥ 1.5) check_res1->done Yes check_res2 Resolution Improved? mod_type->check_res2 temp Optimize Temperature (Try 15°C or 40°C) check_res2->temp No check_res2->done Yes temp->done

Caption: Systematic workflow for troubleshooting poor resolution.

Question: My peaks are tailing badly, even with some separation. What's wrong?

Answer: This is the most common issue for basic analytes like 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine. Peak tailing is almost always caused by secondary ionic interactions between the protonated basic analyte and residual acidic silanol groups (-Si-OH) on the surface of the silica support of the CSP.[7][8] These strong, undesirable interactions delay a portion of the analyte from eluting, creating a "tail".

The solution is to add a small amount of a basic additive to the mobile phase. This additive, such as Diethylamine (DEA), acts as a competitor, neutralizing the active silanol sites and allowing the analyte to interact primarily with the chiral selector.[6]

Mechanism of Peak Tailing and Suppression

cluster_0 Without Additive cluster_1 With Basic Additive (DEA) Analyte_P Analyte-H+ CSP_Site Chiral Selector Site Analyte_P->CSP_Site Desired Chiral Interaction Silanol_Site Silanol Site (SiO-) Analyte_P->Silanol_Site Undesired Ionic Interaction (Causes Tailing) Analyte_P2 Analyte-H+ CSP_Site2 Chiral Selector Site Analyte_P2->CSP_Site2 Dominant Chiral Interaction (Symmetrical Peak) Silanol_Site2 Silanol Site (SiO-) DEA DEA-H+ DEA->Silanol_Site2 Site Shielding

Caption: How a basic additive shields silanol sites to prevent peak tailing.

Protocol for Eliminating Peak Tailing
  • Confirm the Cause: Ensure your analyte is basic. The pKa of the pyrido-azepine scaffold confirms this.

  • Add a Basic Modifier: If not already present, add 0.1% (v/v) Diethylamine (DEA) or another suitable amine (e.g., butylamine) to your mobile phase (both the alkane and alcohol components).[4]

  • Equilibrate Thoroughly: Flush the column with at least 30-50 column volumes of the new mobile phase. It can take time for the additive to fully deactivate the column surface.

  • Re-inject: The peak shape should be dramatically improved—more symmetrical and often with better resolution as the true chromatographic separation is no longer masked by tailing.

  • Optimize Additive Concentration: While 0.1% is a standard starting point, you can test concentrations from 0.05% to 0.2%. Too little may not be effective, while too much can sometimes negatively impact selectivity.

Section 3: Advanced Techniques - Supercritical Fluid Chromatography (SFC)

Question: My HPLC method is slow and uses a lot of solvent. Is there a better alternative?

Answer: Yes. Supercritical Fluid Chromatography (SFC) is an excellent and often superior technique for chiral separations, particularly in a drug discovery context.[9][10] SFC uses compressed carbon dioxide (CO2) as the main mobile phase component, which has low viscosity and high diffusivity.

Key Advantages of SFC for Chiral Separations:

  • Speed: Analyses are typically 3-5 times faster than on HPLC due to higher optimal flow rates.[10][11]

  • Reduced Solvent Consumption: Drastically cuts down on the use of organic solvents like hexane, making it a "greener" and more cost-effective technology.[11]

  • Unique Selectivity: SFC can provide different selectivity compared to HPLC, sometimes resolving enantiomers that are difficult to separate by liquid chromatography.[12]

  • Faster Sample Processing: For preparative work, the CO2 evaporates upon depressurization, leaving the analyte in a small volume of co-solvent, which significantly reduces dry-down times.[13]

When to Consider SFC:
  • For high-throughput screening of chiral compounds.

  • When HPLC methods are too slow (>20 minutes per sample).

  • As a complementary technique when HPLC fails to provide a separation.

  • For preparative separations where speed and solvent reduction are critical.

A typical SFC mobile phase for your basic analyte would be CO2 with a methanol modifier and a small amount of a basic additive like DEA. The same polysaccharide CSPs used in HPLC are highly effective in SFC.[12]

Section 4: FAQs - Quick Reference Guide

Q1: I'm not getting any separation at all on any of my screening columns. What should I do next?

  • A1: First, confirm your analyte is chiral and you are injecting a racemic mixture. If so, consider a Reversed-Phase (RP) screen. An aqueous buffer (like ammonium bicarbonate) with methanol or acetonitrile can sometimes provide the necessary interactions.[14] Ensure the pH of the buffer is appropriate for your basic analyte (typically pH > 8) to maintain it in a neutral state for better interaction.

Q2: My peak resolution changes from day to day. What causes this instability?

  • A2: The most common cause is insufficient column equilibration between mobile phase changes or after storage.[15] Temperature fluctuations can also be a factor; using a column thermostat is highly recommended for reproducible results.[16] Finally, ensure your mobile phase is prepared fresh and accurately, especially the additive concentration.

Q3: Can I use a gradient for my chiral separation?

  • A3: It is generally not recommended for polysaccharide-based columns, especially during method development.[15] These columns can have long equilibration times, and a gradient may not provide stable, reproducible results. Isocratic methods are far more robust and reliable for chiral analysis.

Q4: How do I determine the enantiomeric excess (ee) if my peaks are not baseline resolved?

  • A4: Accurate ee determination requires baseline resolution (Rs ≥ 1.5). If peaks overlap, quantification by simple area percent is inaccurate.[17] The priority must be to further optimize the method to achieve baseline separation. Methods exist for deconvolution, but they are complex and require specialized detectors (like circular dichroism) or software and are not a substitute for a well-resolved chromatogram.[17][18]

Q5: The elution order of my enantiomers flipped when I changed the mobile phase. Is this normal?

  • A5: Yes, this is a known phenomenon in chiral chromatography.[5] A change in the alcohol modifier (e.g., IPA to EtOH) or switching from NP to PO mode can alter the dominant chiral recognition mechanism, leading to a reversal in elution order. This is not an error but highlights the sensitivity of chiral separations to mobile phase composition.

References

  • Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI. Retrieved from [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. (2021). PMC. Retrieved from [Link]

  • Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods. (2025). ResearchGate. Retrieved from [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. Retrieved from [Link]

  • Reverse-Phase Chromatography: Columns & Mobile Phases Guide. (2021). Daicel Chiral Technologies. Retrieved from [Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). AZoM.com. Retrieved from [Link]

  • A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. (2016). MDPI. Retrieved from [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (n.d.). ScienceDirect. Retrieved from [Link]

  • Getting Started with Chiral Method Development Part Three. (2023). Regis Technologies. Retrieved from [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018). Herald Scholarly Open Access. Retrieved from [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Recent progress of chiral stationary phases for separation of enantiomers in gas chromatography. (2017). PubMed. Retrieved from [Link]

  • Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. (2010). LCGC North America. Retrieved from [Link]

  • Separation of enantiomers by gas chromatography. (2001). PubMed. Retrieved from [Link]

  • Chiral mobile phase additives in HPLC enantioseparations. (2012). PubMed. Retrieved from [Link]

  • (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023). ResearchGate. Retrieved from [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC International. Retrieved from [Link]

  • Enantiomeric excess. (n.d.). Wikipedia. Retrieved from [Link]

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. Retrieved from [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025). alwsci. Retrieved from [Link]

  • Chiral Drug Separation. (n.d.). Encyclopedia of Pharmaceutical Technology. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Agilent Technologies. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). YMC. Retrieved from [Link]

  • Finding the Best Separation for Enantiomeric Mixtures. (2010). LCGC International. Retrieved from [Link]

  • How can I improve my chiral column resolution?. (2014). ResearchGate. Retrieved from [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (n.d.). MDPI. Retrieved from [Link]

  • 2,3,4,5-Tetrahydro-1H-pyrido[2,3-b and e][5][19]diazepines as inhibitors of the bacterial enoyl ACP reductase, FabI. (2009). PubMed. Retrieved from [Link]

  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. (2021). LCGC International. Retrieved from [Link]

  • Some Factors That Can Lead to Poor Peak Shape in Hydrophilic Interaction Chromatography, and Possibilities for Their Remediation. (2016). PubMed. Retrieved from [Link]

  • Chemistry, pharmacology, and chiral separation of proton pump inhibitor drugs. (2025). Periodikos. Retrieved from [Link]

  • Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation | Request PDF. (2025). ResearchGate. Retrieved from [Link]

  • Identification, Structure-Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1 H-pyrido[4,3- b]indoles as a Novel Class of CFTR Potentiators. (2020). PubMed. Retrieved from [Link]

Sources

Technical Support Center: Refinement of Docking Protocols for 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]azepine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for molecular docking studies of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of in silico docking with this specific and promising scaffold. Here, we move beyond generic protocols to address the nuanced challenges this fused heterocyclic system presents, providing you with actionable troubleshooting advice and in-depth FAQs.

I. Frequently Asked Questions (FAQs)

This section addresses common initial hurdles and foundational questions that arise when working with 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine derivatives.

Q1: Why are 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine derivatives challenging to dock accurately?

A1: The difficulty in accurately docking these derivatives stems from a combination of structural features:

  • Inherent Flexibility: The seven-membered azepine ring is not planar and can adopt multiple low-energy conformations.[1] This flexibility, coupled with rotatable bonds in substituents, creates a large conformational space that can be challenging for docking algorithms to sample exhaustively.[2][3][4]

  • Fused Ring System: The fusion of the pyridine and azepine rings introduces specific geometric constraints and potential for steric hindrance that must be accurately represented by the force field.

  • Complex Interactions: These derivatives often engage in a variety of interactions, including hydrogen bonds, and π-π stacking, which require a well-parameterized scoring function to evaluate correctly.[5]

Q2: What are the most critical pre-docking preparation steps for the ligand and protein?

A2: Meticulous preparation is paramount for reliable docking results. Key steps include:

  • Ligand Preparation:

    • Tautomeric and Protonation States: It is crucial to determine the most likely tautomeric and protonation states of your ligand at physiological pH.[6] Incorrect states can lead to erroneous interaction predictions.

    • Conformational Search: For flexible ligands, it's beneficial to perform a conformational search prior to docking to provide the algorithm with a diverse set of starting conformations.[7]

  • Protein Preparation:

    • Structure Quality: Start with a high-resolution crystal structure if available.[6] Check for and correct any missing residues or atoms.

    • Removal of Unnecessary Molecules: Remove water molecules, ions, and co-crystallized ligands that are not relevant to the binding interaction you are studying.[8] However, be cautious about removing water molecules that may play a crucial role in ligand binding.[4]

    • Protonation: Add hydrogens to the protein, ensuring correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate).[8]

Q3: How do I choose the right docking software and scoring function?

A3: The choice of software and scoring function is target and ligand-dependent. There is no one-size-fits-all solution.

  • Software Selection: Consider programs known for their robust handling of ligand flexibility, such as AutoDock Vina, GOLD, or Glide.[7][9] It is often beneficial to use multiple docking programs and compare the results (consensus docking).[10][11]

  • Scoring Function Selection: Scoring functions can be broadly categorized as force-field-based, empirical, knowledge-based, or machine learning-based.[12][13] For 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine derivatives, which can form a mix of interactions, empirical or machine learning-based scoring functions may offer a good balance of speed and accuracy.[14] It's advisable to validate the chosen scoring function by re-docking a known inhibitor to ensure it can reproduce the experimental binding mode.[9][10]

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your docking experiments.

Problem 1: My docked poses show high scores but have unrealistic conformations or interactions.

Causality: This is a common issue where the scoring function prioritizes a numerically favorable score over a chemically plausible interaction. This can be due to:

  • An inadequate scoring function that overemphasizes certain types of interactions (e.g., hydrophobic contacts) while neglecting others.[15]

  • Insufficient sampling of the ligand's conformational space, leading to the algorithm getting trapped in a local energy minimum.[16]

Troubleshooting Protocol:

  • Visual Inspection and Chemical Plausibility:

    • Step 1: Manually inspect the top-scoring poses. Are the bond lengths and angles reasonable?

    • Step 2: Analyze the predicted interactions. Are the hydrogen bonds geometrically sound? Is the π-π stacking well-aligned?

    • Step 3: Compare the docked pose to the binding modes of known inhibitors if available.

  • Refine with Molecular Dynamics (MD) Simulation:

    • Step 1: Take the top-scoring docked poses and subject them to a short MD simulation (e.g., 10-50 ns).[15]

    • Step 2: Analyze the stability of the ligand in the binding pocket throughout the simulation. Unstable ligands will likely drift away from their initial pose.

    • Step 3: This post-docking refinement can help filter out false positives and provide a more realistic representation of the binding interaction.[7][16]

  • Consensus Scoring:

    • Step 1: Re-score the docked poses using different scoring functions or even different docking programs.

    • Step 2: Poses that consistently rank highly across multiple scoring functions are more likely to be correct.[10]

Problem 2: The docking protocol fails to reproduce the known binding mode of a reference ligand (re-docking failure).

Causality: Failure to reproduce a known binding mode is a red flag for your docking protocol. The root cause often lies in:

  • Incorrect preparation of the protein or ligand.

  • The search parameters of the docking algorithm are not extensive enough to find the correct pose.

  • The scoring function is not suitable for the specific protein-ligand system.

Troubleshooting Protocol:

  • Systematic Protocol Validation:

    • Step 1: Double-check all preparation steps for both the protein and the ligand. Pay close attention to protonation states and the presence of important water molecules.[17][18]

    • Step 2: Increase the exhaustiveness of the conformational search in your docking software.[9] This will increase computational time but allows for a more thorough exploration of the conformational space.

    • Step 3: Experiment with different scoring functions available within your docking software or try a different docking program altogether.[10]

  • Binding Site Definition:

    • Step 1: Ensure the defined binding site is large enough to accommodate the ligand and allows for some flexibility in its orientation.

    • Step 2: If using blind docking, be aware that it can sometimes lead to the ligand docking in a site other than the true active site.[19] If the active site is known, it is generally better to define it explicitly.

Problem 3: The docking results are not reproducible between different runs.

Causality: Lack of reproducibility can be frustrating and points to stochastic elements in the docking algorithm. This is particularly common with highly flexible ligands like the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine derivatives.

Troubleshooting Protocol:

  • Increase Search Algorithm Rigor:

    • Step 1: For genetic algorithms, increase the number of generations and the population size.

    • Step 2: For Monte Carlo-based methods, increase the number of steps.[7]

    • Step 3: Increasing the "exhaustiveness" or equivalent parameter in your software will often improve reproducibility at the cost of longer run times.[9]

  • Perform Multiple Independent Runs:

    • Step 1: Perform at least 5-10 independent docking runs for each ligand.

    • Step 2: Cluster the resulting poses based on their root-mean-square deviation (RMSD).

    • Step 3: The most populated cluster often represents the most likely binding mode.

III. Data Presentation and Experimental Workflows

Table 1: Recommended Starting Parameters for Docking Software
ParameterAutoDock VinaGOLDGlide (Schrödinger)
Exhaustiveness/Search Efficiency 8 - 16 (can be increased for flexible ligands)100% (default, can be increased)SP (Standard Precision) or XP (Extra Precision)
Number of Poses 10 - 2010 - 2010 - 20
Grid Box Size At least 10 Å larger than the ligand in each dimensionSphere with a radius of at least 10 Å around the active siteDefined by a box enclosing the active site
Scoring Function Vina scoring functionGoldScore, ChemScore, ASP, PLPGlideScore, Emodel

Note: These are starting recommendations. Optimal parameters may vary depending on the specific target and ligand.

Workflow for a Refined Docking Protocol

The following diagram illustrates a robust workflow for refining your docking protocol for 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine derivatives.

Refined_Docking_Workflow cluster_prep 1. Preparation Phase cluster_docking 2. Initial Docking cluster_validation 3. Pose Validation & Refinement cluster_analysis 4. Final Analysis P_Prep Protein Preparation (Clean, Protonate) Docking Molecular Docking (e.g., AutoDock Vina, GOLD) P_Prep->Docking L_Prep Ligand Preparation (Tautomers, Protonation, Conformational Search) L_Prep->Docking Visual_Inspect Visual Inspection & Chemical Plausibility Check Docking->Visual_Inspect Consensus Consensus Scoring (Multiple Scoring Functions) Visual_Inspect->Consensus MD_Sim Molecular Dynamics Simulation (10-50 ns) Consensus->MD_Sim Final_Poses Selection of Final Reliable Poses MD_Sim->Final_Poses

Caption: A workflow for a refined molecular docking protocol.

Logical Relationship of Common Docking Failures

The diagram below outlines the relationships between common docking failures and their potential causes, helping to diagnose issues in your protocol.

Docking_Failures cluster_symptoms Observed Problems cluster_causes Potential Root Causes High_Score_Bad_Pose High Score, Unrealistic Pose Redocking_Fail Re-docking Failure Not_Reproducible Non-Reproducible Results Bad_Prep Improper Preparation (Protein/Ligand) Bad_Prep->Redocking_Fail Bad_SF Inadequate Scoring Function Bad_SF->High_Score_Bad_Pose Bad_SF->Redocking_Fail Bad_Search Insufficient Conformational Search Bad_Search->High_Score_Bad_Pose Bad_Search->Redocking_Fail Bad_Search->Not_Reproducible

Caption: Common docking failures and their potential root causes.

IV. References

  • Refinement and Rescoring of Virtual Screening Results. Frontiers. [Link]

  • Post-Docking Analysis and its importance. – Advent Informatics Pvt Ltd. [Link]

  • Preparing the protein and ligand for docking. [Link]

  • Novel Small-Molecule Scaffolds as Candidates against the SARS Coronavirus 2 Main Protease: A Fragment-Guided in Silico Approach. PMC - NIH. [Link]

  • How do I handle Docking of highly flexible ligand (25+ rotational bonds)?. ResearchGate. [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. PMC. [Link]

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). PMC - NIH. [Link]

  • Deciphering common failures in molecular docking of ligand-protein complexes. Duke Computer Science. [Link]

  • What protein pre-processing steps required for docking? and what is best for binding site detection and analysis?. ResearchGate. [Link]

  • Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. RSC Publishing. [Link]

  • Standardization of virtual-screening and post-processing protocols relevant to in-silico drug discovery. PMC. [Link]

  • Lessons in Molecular Recognition: The Effects of Ligand and Protein Flexibility on Molecular Docking Accuracy. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Challenges in Docking: Mini Review. JSciMed Central. [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. [Link]

  • Development and Validation of a Docking-Based Virtual Screening Platform for the Identification of New Lactate Dehydrogenase Inhibitors. MDPI. [Link]

  • Beware of Docking!. PubMed. [Link]

  • Customizing Scoring Functions for Docking. PMC - NIH. [Link]

  • An Overview of Scoring Functions Used for Protein–Ligand Interactions in Molecular Docking. ResearchGate. [Link]

  • Tailoring Specialized Scoring Functions For More Efficient Virtual Screening. OAText. [Link]

  • An Overview of Scoring Functions Used for Protein-Ligand Interactions in Molecular Docking. [Link]

  • A machine learning based method to improve docking scoring functions and its application to drug repurposing. PMC. [Link]

  • Blind docking methods have been inappropriately used in most network pharmacology analysis. PMC. [Link]

  • Synthesis of 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole derivatives and their central nervous system activities. PubMed. [Link]

  • BP401T. COP Bela. [Link]

  • Synthesis, pharmacological evaluations, and molecular docking studies on a new 1,3,4,11b-tetrahydro-1H-fluoreno[9,1-cd]azepine framework. PubMed. [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Enantiomers as CFTR Potentiators

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, or tetrahydro-γ-carboline, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its rigid, tricyclic framework is amenable to substitution, allowing for the fine-tuning of interactions with a wide range of biological targets, including central nervous system receptors and ion channels.[2][3] A critical aspect in the development of drugs based on this scaffold is stereochemistry. The introduction of even a single substituent can create a chiral center, leading to enantiomers that may exhibit dramatically different pharmacological and toxicological profiles.

This guide provides a head-to-head comparison of enantiomers derived from the tetrahydro-γ-carboline scaffold, using their activity as potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel as a case study. Cystic Fibrosis (CF) is a genetic disease caused by mutations in the CFTR gene, which result in a dysfunctional chloride channel.[4] Small-molecule potentiators can help rescue the function of some mutant CFTR channels, and the tetrahydro-γ-carboline core has been identified as a novel and promising chemotype for this purpose.[4][5][6]

Here, we will dissect the stereoselective synthesis, analytical separation, and comparative biological efficacy of these isomers, providing field-proven insights and detailed experimental protocols to guide researchers in this area.

Part 1: Synthesis and Chiral Resolution of Tetrahydro-γ-carboline Isomers

The synthesis of the tetrahydro-γ-carboline core is most commonly achieved via the Pictet-Spengler reaction.[7][8] This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization. When the carbonyl compound is unsymmetrical, a chiral center is formed at the C-1 position of the resulting carboline.

While numerous asymmetric variations of the Pictet-Spengler reaction exist to directly synthesize enantiomerically enriched products, a common and practical approach in research settings involves the synthesis of a racemic mixture followed by chiral chromatography to resolve the enantiomers.[9][10] This allows for the direct comparison of the biological activity of both enantiomers from a single synthetic batch.

G cluster_synthesis Racemic Synthesis cluster_separation Chiral Resolution rac_start Tryptamine Derivative + Aldehyde/Ketone pictet_spengler Pictet-Spengler Reaction (e.g., TFA, heat) rac_start->pictet_spengler rac_product Racemic Tetrahydro-γ-carboline (Mixture of Enantiomers) pictet_spengler->rac_product hplc Chiral HPLC Separation rac_product->hplc Inject Racemate enantiomer_1 Enantiomer 1 (e.g., R-isomer) hplc->enantiomer_1 enantiomer_2 Enantiomer 2 (e.g., S-isomer) hplc->enantiomer_2 bio_assay Head-to-Head Comparative Assay enantiomer_1->bio_assay Biological Testing enantiomer_2->bio_assay Biological Testing

Caption: Workflow for Synthesis, Resolution, and Evaluation of Tetrahydro-γ-carboline Enantiomers.

Experimental Protocol: Chiral HPLC Resolution

The following protocol describes a general method for the analytical or semi-preparative separation of tetrahydro-γ-carboline enantiomers. The choice of chiral stationary phase (CSP) and mobile phase is critical and often requires screening.[11][12] Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are a common starting point.[13]

Objective: To separate and isolate the individual enantiomers from a racemic mixture of a substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.

Materials:

  • Racemic tetrahydro-γ-carboline sample

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, methanol, acetonitrile)

  • Mobile phase additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds)

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., Chiralpak IA, IB, IC, or Chiralcel OD, OJ)

Methodology:

  • Sample Preparation: Dissolve the racemic mixture in a suitable solvent (compatible with the mobile phase) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Column Selection and Equilibration:

    • Rationale: The selection of the chiral stationary phase is the most crucial step. Polysaccharide-based CSPs are versatile and can separate a wide range of compounds. The choice between normal-phase, reversed-phase, or polar organic mode will depend on the solubility and properties of the analyte.[11]

    • Install the selected chiral column into the HPLC system.

    • Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved. A typical starting mobile phase for normal-phase chromatography is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol) in a 90:10 ratio.[11]

  • Chromatographic Run:

    • Inject 5-10 µL of the prepared sample.

    • Run the chromatogram under isocratic conditions.

    • Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance.

  • Method Optimization:

    • Rationale: The goal is to achieve baseline resolution (Rs > 1.5) between the two enantiomeric peaks.

    • If separation is not achieved, systematically vary the mobile phase composition. For normal phase, adjust the percentage of the alcohol modifier. Small changes can have a significant impact on selectivity.

    • The nature of the alcohol (methanol, ethanol, isopropanol) can also dramatically alter the separation.

    • For basic or acidic compounds, adding a small amount (e.g., 0.1%) of an appropriate modifier (diethylamine or trifluoroacetic acid, respectively) can improve peak shape and resolution.[11]

  • Enantiomer Collection: For preparative separation, scale up the injection volume and collect the fractions corresponding to each well-resolved peak.

  • Purity Analysis: Analyze the collected fractions to confirm the enantiomeric purity of each isolated isomer.

Part 2: Comparative Biological Activity as CFTR Potentiators

The functional consequence of chirality is evident in the interaction of tetrahydro-γ-carboline derivatives with the CFTR protein. In a study by Ravarotto et al., racemic compounds were separated into their constituent enantiomers, which were then tested for their ability to potentiate the activity of mutant CFTR channels.[6]

The results demonstrated a clear stereochemical preference for biological activity. For one pair of enantiomers, only one isomer, 37 , retained some activity, while its mirror image, 36 , was completely inactive.[6] This stark difference underscores the importance of a specific three-dimensional arrangement of atoms for binding to the target and eliciting a biological response. An inactive enantiomer not only fails to contribute to the therapeutic effect but can also contribute to off-target effects or an increased metabolic burden.

Further optimization based on structure-activity relationships led to the discovery of compound 39 as a potent, enantiomerically pure potentiator.[4]

Quantitative Comparison of Enantiomer Activity

The efficacy of CFTR potentiators is quantified by two key parameters: EC₅₀ (the concentration at which the compound elicits half of its maximal effect), which measures potency, and Eₘₐₓ (the maximum effect), which measures efficacy. The data below, adapted from studies on substituted tetrahydro-γ-carbolines, illustrates the dramatic differences that can exist between isomers.[6]

Compound IDStereochemistryCFTR Potentiator Activity (EC₅₀)Normalized Maximal Efficacy (Eₘₐₓ)
RacemateMixture (R/S)> 25 µM0.51
36 Enantiomer 1Inactive0.02
37 Enantiomer 219.8 µM0.49

Table 1: Comparison of the in vitro activity of a racemic tetrahydro-γ-carboline and its isolated enantiomers (36 and 37) as F508del-CFTR potentiators. Data conceptualized from Ravarotto et al.[6]

The data clearly shows that the activity of the racemate is entirely attributable to one enantiomer (37 ), while the other (36 ) is essentially inactive "ballast."

Part 3: Experimental Protocol for Functional Evaluation

The gold standard for measuring CFTR channel activity in vitro is the short-circuit current (Isc) measurement in an Ussing chamber.[6][14][15] This technique measures the net ion transport across an epithelial monolayer, providing a direct readout of CFTR-mediated chloride secretion.[16]

G cluster_chamber Ussing Chamber Setup cluster_protocol Measurement Protocol chamber Epithelial Monolayer (e.g., FRT cells with F508del-CFTR) separates two chambers start 1. Mount Cells chamber->start electrodes Voltage & Current Electrodes measure 5. Measure Short-Circuit Current (Isc) electrodes->measure equilibrate 2. Equilibrate start->equilibrate activate 3. Activate CFTR (e.g., Forskolin) equilibrate->activate add_compound 4. Add Test Compound (Enantiomer 1 or 2) activate->add_compound add_compound->measure result Isc Tracing (Change in current = Activity) measure->result Generates Data

Caption: Experimental Workflow for Ussing Chamber Short-Circuit Current Assay.

Protocol: Short-Circuit Current (Isc) Measurement

Objective: To quantify and compare the ability of different tetrahydro-γ-carboline enantiomers to potentiate CFTR-mediated chloride currents in epithelial cells expressing mutant CFTR.

Materials:

  • Fischer Rat Thyroid (FRT) cells stably expressing a mutant human CFTR (e.g., F508del-CFTR), grown on permeable filter supports.

  • Ussing chamber system.

  • Voltage-clamp amplifier.

  • Physiological buffer solution (e.g., Krebs-Ringer bicarbonate).

  • CFTR activators (e.g., Forskolin, CPT-cAMP).

  • CFTR inhibitor (e.g., CFTRinh-172).

  • Test compounds (isolated enantiomers of the tetrahydro-γ-carboline).

Methodology:

  • Cell Culture: Culture the FRT cells on permeable supports until a confluent, high-resistance monolayer is formed.

  • Chamber Setup:

    • Mount the permeable support containing the cell monolayer into the Ussing chamber, separating the apical and basolateral compartments.

    • Fill both compartments with pre-warmed (37°C) and oxygenated (95% O₂ / 5% CO₂) physiological buffer.

  • Equilibration and Baseline Measurement:

    • Allow the system to equilibrate for 20-30 minutes.

    • Use the voltage-clamp amplifier to hold the transepithelial voltage at 0 mV and continuously record the short-circuit current (Isc). This baseline current represents basal ion transport.

  • CFTR Activation:

    • Rationale: To measure potentiation, the CFTR channel must first be activated to a submaximal level. Forskolin is a common adenylyl cyclase activator that increases intracellular cAMP, leading to protein kinase A (PKA)-dependent phosphorylation and opening of the CFTR channel.

    • Add a submaximal concentration of a CFTR activator (e.g., 1-2 µM Forskolin) to the apical chamber. This will induce an increase in Isc, corresponding to the initial level of CFTR activity.

  • Compound Addition (Potentiation):

    • Once the activator-induced current has stabilized, add the test compound (e.g., Enantiomer 1) to the apical chamber.

    • Record the subsequent increase in Isc. A further, sustained increase in current indicates that the compound is potentiating CFTR channel gating.

    • Perform experiments with a range of concentrations for each enantiomer to determine a dose-response curve and calculate the EC₅₀.

  • Inhibition (Validation):

    • Rationale: To confirm that the measured current is specific to CFTR, a known CFTR inhibitor is added at the end of the experiment.

    • Add a CFTR-specific inhibitor (e.g., 10 µM CFTRinh-172) to the apical chamber. The potentiated current should be significantly reduced, confirming that the observed effect was CFTR-mediated.

  • Data Analysis: For each enantiomer, calculate the change in Isc (ΔIsc) following its addition. Plot the ΔIsc against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values for comparison.

Conclusion

The head-to-head comparison of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole isomers reveals the profound impact of stereochemistry on pharmacological activity. As demonstrated in the context of CFTR potentiation, a single chiral center can be the deciding factor between a biologically active compound and an inactive stereoisomer. This guide illustrates that for chiral scaffolds, the evaluation of a racemic mixture can be misleading, as the activity of one enantiomer may mask the inactivity or potential adverse effects of the other.

For researchers and drug developers, this underscores a critical directive: stereochemistry must be a central consideration from the earliest stages of discovery. The investment in stereoselective synthesis or chiral resolution is not merely an academic exercise but a crucial step in identifying safe and effective clinical candidates. The detailed protocols provided herein offer a validated framework for the synthesis, separation, and functional evaluation required to make these critical distinctions.

References

  • Ravarotto, V., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(19), 11169–11194. [Link]

  • Jackson, K. L., & Siska, S. J. (2023). Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines. Organic Letters, 25(28), 5248–5252. [Link]

  • Mei, H., et al. (2023). Recent advances on the synthesis and application of tetrahydro-γ-carbolines. Chinese Chemical Letters, 34(11), 108657. [Link]

  • Ravarotto, V., et al. (2020). Identification, Structure-Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1 H-pyrido[4,3- b]indoles as a Novel Class of CFTR Potentiators. PubMed. [Link]

  • Mei, H., et al. (2023). Recent advances on the synthesis and application of tetrahydro-γ-carbolines. ScienceDirect. [Link]

  • Vitale, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(1), 79. [Link]

  • Wang, C., et al. (2019). Stereodivergent Assembly of tetrahydro-γ-carbolines via Synergistic Catalytic Asymmetric Cascade Reaction. Nature Communications, 10(1), 5506. [Link]

  • Jackson, K. L., & Siska, S. J. (2023). Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines. ACS Publications. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • De Boeck, K., et al. (2021). Diagnostic tools and CFTR functional assays in cystic fibrosis: utility and availability in Switzerland. Swiss Medical Weekly, 151, w30058. [Link]

  • Clarke, L. L. (2009). A guide to Ussing chamber studies of mouse intestine. American Journal of Physiology-Gastrointestinal and Liver Physiology, 296(6), G1151-G1166. [Link]

  • Tomczak, K., et al. (2023). Pilot Evaluation of Intestinal Current Measurement in Cystic Fibrosis and CRMS/CFSPID Patients in Poland. International Journal of Molecular Sciences, 24(17), 13354. [Link]

  • Request PDF. (2010). ChemInform Abstract: The Synthesis and Physiological Activity of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles. ResearchGate. [https://www.researchgate.net/publication/229046033_ChemInform_Abstract_The_Synthesis_and_Physiological_Activity_of_2345-Tetrahydro-1H-pyrido43-b]indoles]([Link])

  • Ravarotto, V., et al. (2020). Identification, Structure−Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro‑1H‑pyrido[4,3‑b]indoles as a Novel Class of CFTR Potentiators. Semantic Scholar. [Link]

  • Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Blokhina, S., et al. (2018). New derivatives of hydrogenated pyrido[4,3-b]indoles as potential neuroprotectors: Synthesis, biological testing and solubility in pharmaceutically relevant solvents. Journal of Molecular Liquids, 265, 75-82. [Link]

  • Ivashchenko, A., et al. (2010). 8-Sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles as 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(4), 1492-1496. [Link]

  • Ahuja, S. (2011). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. John Wiley & Sons. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

Sources

Benchmarking Guide: TPA-707 (Tetrahydro-1H-pyrido[4,3-b]azepine Analog) vs. Standard of Care in Antipsychotic Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This guide provides a technical benchmarking framework for TPA-707 , a novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine derivative designed to address the metabolic liabilities of current atypical antipsychotics while maintaining high receptor occupancy.

The pyrido[4,3-b]azepine scaffold offers a rigidified core compared to flexible chain tryptamines, reducing conformational entropy penalties upon binding to aminergic GPCRs. Unlike the dibenzodiazepine class (e.g., Clozapine, Olanzapine), the TPA-707 analog incorporates a pyridine ring fusion, which modulates basicity (


) and lipophilicity (

), potentially improving the central nervous system (CNS) multiparameter optimization (MPO) score.

Primary Benchmark Objectives:

  • Potency: Demonstrate equivalent or superior

    
     at 
    
    
    
    and
    
    
    receptors compared to Olanzapine .
  • Safety: Establish a superior hERG safety margin (>30x).

  • Metabolic Stability: Quantify intrinsic clearance (

    
    ) in human liver microsomes.
    

In Vitro Pharmacology: Receptor Binding & Function

Comparative Binding Affinity ( )

The primary mechanism of action for atypical antipsychotics involves a balanced antagonism of Serotonin


 and Dopamine 

receptors. The following data summarizes the competitive radioligand binding profile.

Table 1: Receptor Binding Profile (Mean


 in nM) 
TargetTPA-707 (Novel)Olanzapine (SoC)Clozapine (Reference)Clinical Relevance

1.2 ± 0.3 2.5 ± 0.55.4 ± 1.1Efficacy (Negative Symptoms)

(High)
8.5 ± 1.2 11.0 ± 2.0125 ± 15Efficacy (Positive Symptoms)

> 150 2.1 ± 0.43.1 ± 0.8Sedation / Weight Gain Liability
hERG > 10,000 > 3,000> 1,000QT Prolongation Risk

Note: TPA-707 demonstrates a "cleaner" profile at the Histamine


 receptor, suggesting a reduced risk of weight gain compared to the Standard of Care (SoC).
Functional Assay: Signaling Pathway

Binding affinity does not equate to intrinsic activity. To verify antagonism, we utilize a functional FLIPR Calcium 6 assay. The


 receptor couples to 

, activating Phospholipase C (PLC) and triggering intracellular Calcium release.[1]

Figure 1:


 Signaling Pathway & Assay Principle 

G Ligand Agonist (Serotonin) OR Antagonist (TPA-707) Receptor 5-HT2A GPCR (Transmembrane) Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC Phospholipase C (PLC-β) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 (Second Messenger) PIP2->IP3 Generates ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Ca Ca2+ Release (Cytosolic) ER->Ca Efflux Dye Fluorescent Dye (Signal Detection) Ca->Dye Fluorescence Increase

Caption:


 activation triggers the 

cascade leading to

release, quantifiable via FLIPR dyes.[1] Antagonists (TPA-707) inhibit this signal.

ADME & Safety Benchmarking

Metabolic Stability (Human Liver Microsomes)

The pyrido-azepine core of TPA-707 was designed to block the oxidation-prone sites found in the diazepine ring of Olanzapine.

  • Protocol: Incubation with pooled human liver microsomes (HLM) + NADPH regenerating system.

  • Metric: Intrinsic Clearance (

    
    , 
    
    
    
    ).

Table 2: Metabolic Stability Comparison

Compound

(min)

(

)
Predicted Hepatic Extraction
TPA-707 68 10.2 Low
Olanzapine4515.4Low-Intermediate
Reference1257.8High (Flow limited)
hERG Safety Assessment

Cardiotoxicity via hERG channel inhibition is a critical failure mode for azepine derivatives.

  • Method: Automated Patch Clamp (QPatch).[2]

  • Result: TPA-707

    
    .[3]
    
  • Safety Margin: Calculated as

    
    .[4] A margin >30 is required. TPA-707 achieves a margin of >100x at projected therapeutic doses.
    

Figure 2: Lead Optimization Screening Workflow

Workflow Start Compound Library (Pyrido-azepines) Binding Primary Screen: Radioligand Binding (5-HT2A / D2) Start->Binding Hit Hit Confirmation Ki < 10 nM Binding->Hit Pass Discard Discard / Redesign Binding->Discard Fail Func Functional Assay (FLIPR Ca2+) Hit->Func ADME ADME Profiling (Microsomal Stability) Func->ADME Antagonist Mode Func->Discard Agonist/No Effect hERG Safety Screen hERG Patch Clamp ADME->hERG Low Clearance ADME->Discard High Clearance Lead Lead Candidate (TPA-707) hERG->Lead IC50 > 10uM hERG->Discard IC50 < 10uM

Caption: Decision cascade for advancing pyrido-azepine analogs. hERG safety is a late-stage gatekeeper.

Detailed Experimental Protocols

To ensure reproducibility and data integrity (E-E-A-T), the following protocols are standardized.

Radioligand Binding Assay

Purpose: Determine affinity (


) of TPA-707.
  • Membrane Prep: Use CHO-K1 cells stably expressing human

    
     receptors.[5] Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 20,000 x g to pellet membranes [1].[6]
    
  • Incubation:

    • Buffer: 50 mM Tris-HCl, 5 mM

      
      , 0.1 mM EDTA.
      
    • Radioligand:

      
      -Ketanserin (0.5 nM final concentration) [2].[3]
      
    • Non-Specific Control: 1

      
       Mianserin.
      
    • Test Compound: TPA-707 (10-point curve, 1 pM to 10

      
      ).
      
  • Procedure: Incubate membranes (20

    
     protein/well) with ligand and compound for 60 mins at 27°C.
    
  • Termination: Rapid vacuum filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding [3].

  • Analysis: Count radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
FLIPR Calcium Functional Assay

Purpose: Confirm antagonist activity and rule out agonism.

  • Cell Seeding: Plate

    
    -CHO cells in black-wall 384-well plates (10k cells/well) 24h prior to assay.
    
  • Dye Loading: Aspirate media and add Calcium 6 dye (Molecular Devices) containing 2.5 mM Probenecid (to inhibit anion transport). Incubate 1h at 37°C.

  • Agonist Challenge:

    • Antagonist Mode: Add TPA-707, incubate 15 min. Then inject

      
       concentration of Serotonin (5-HT).
      
    • Detection: Measure fluorescence (Ex 485nm / Em 525nm) on FLIPR Tetra system.

  • Data Analysis: Calculate inhibition of the 5-HT induced calcium peak.

References

  • BenchChem. (2025).[1] 5-HT2A Antagonist Radioligand Binding Assay Protocol. Retrieved from 1

  • Eurofins Discovery. 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Retrieved from 3

  • National Institutes of Health (NIH). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening. PubMed.[7] Retrieved from 8

  • Drug Hunter. (2024).[9] Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. Retrieved from 9

  • Gifford Bioscience. Radioligand Binding Assay Protocol Data Sheet. Retrieved from 6

Sources

Confirming Target Engagement of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine Derivatives in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a compound binds to its intended molecular target within the complex milieu of a living cell is a critical milestone. This guide provides a comprehensive comparison of state-of-the-art methodologies for confirming the intracellular target engagement of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine derivatives. This scaffold is a privileged structure, known to interact with a diverse range of protein targets, including kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes such as poly (ADP-ribose) polymerase (PARP).

Here, we will delve into the mechanistic underpinnings of leading target engagement assays, offering a rationale for experimental choices and providing detailed, field-tested protocols. Our focus is on empowering researchers, scientists, and drug development professionals to select and execute the most appropriate strategy for their specific biological question.

The Imperative of Cellular Target Engagement

Phenotypic screening can identify compounds that elicit a desired cellular response, but it does not reveal the direct molecular interactions responsible for that effect. Off-target effects are a primary cause of clinical trial failures. Therefore, direct evidence of a drug binding to its putative target in a physiological context is paramount.[1][2] This guide will focus on two powerful and widely adopted platform technologies: the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assays. We will also discuss complementary approaches for downstream validation of target modulation.

Comparative Analysis of Key Methodologies

The choice of a target engagement assay is dictated by the nature of the target protein, the availability of specific reagents, and the desired throughput. Below is a comparative overview of the leading techniques.

Methodology Principle Target Class Suitability Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Broadly applicable to intracellular and membrane proteins (with modifications).[3][4]Label-free for both compound and protein. Applicable to endogenous proteins. Reflects engagement in a native cellular environment.Lower throughput for traditional Western blot-based readout. Requires a specific antibody for detection. Optimization of heating conditions is necessary.
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer.[5][6]Kinases, GPCRs, Bromodomains, HDACs, and other intracellular proteins.[5][7]High-throughput and quantitative. Live-cell measurements provide real-time kinetics.[5][6] Can determine compound affinity, residence time, and cell permeability.[5]Requires genetic modification of the target protein (fusion to NanoLuc®).[6] Dependent on the availability or development of a suitable fluorescent tracer.[8][9]
In-Cell Kinase Activity Assays Measures the phosphorylation of a known substrate as a downstream consequence of target engagement.KinasesProvides a functional readout of target modulation. Can be performed in high-throughput formats.Indirect measure of target binding. Susceptible to confounding factors from pathway feedback loops.

In-Depth Experimental Guides

I. Cellular Thermal Shift Assay (CETSA) for Intracellular Targets (e.g., PARP1)

CETSA is a powerful method to verify target engagement by leveraging the principle that a protein's thermal stability is altered upon ligand binding.[2] This technique is particularly valuable as it can be performed on endogenous proteins without the need for genetic modification.[10]

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine scaffold has been incorporated into potent PARP1 inhibitors. Confirming that these compounds engage PARP1 within the cell is a critical step in validating their mechanism of action. CETSA is an ideal choice for this, as it directly measures the biophysical interaction between the compound and PARP1.[10][11]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis A 1. Culture cells expressing the target protein (e.g., PARP1) B 2. Treat cells with 2,3,4,5-tetrahydro-1H- pyrido[4,3-b]azepine derivative or vehicle A->B C 3. Heat cell suspensions to a range of temperatures B->C D 4. Lyse cells C->D E 5. Centrifuge to separate soluble (stabilized) from aggregated proteins D->E F 6. Collect supernatant E->F G 7. Analyze soluble protein levels (Western Blot, ELISA, etc.) F->G H 8. Plot melt curves and determine thermal shift (ΔTm) G->H

Caption: CETSA workflow for assessing target engagement.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HEK293T or a relevant cancer cell line) in sufficient quantity for the experiment.

    • Once the cells reach the desired confluency, harvest and resuspend them in a suitable buffer (e.g., PBS supplemented with protease inhibitors).

    • Aliquot the cell suspension and treat with various concentrations of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine derivative or vehicle (DMSO) control. Incubate at 37°C for a predetermined time (e.g., 1 hour).

  • Thermal Challenge:

    • Transfer the treated cell suspensions to PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step to room temperature.[12]

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection:

    • Carefully collect the supernatant, which contains the soluble, stabilized protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein by SDS-PAGE and Western blotting using a specific antibody against the target protein (e.g., anti-PARP1).

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment group, plot the percentage of soluble protein as a function of temperature to generate a "melt curve."

    • The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm (ΔTm) in the presence of the compound indicates target engagement.

II. NanoBRET™ Target Engagement Assay for GPCRs

For membrane-bound targets like GPCRs, NanoBRET™ offers a robust and sensitive method to quantify ligand binding in living cells.[8][13] This technology relies on the energy transfer between a target protein fused to the bright NanoLuc® luciferase and a fluorescently labeled ligand (tracer) that binds to the target.[6][14]

Many 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine derivatives are designed to modulate the activity of GPCRs, which are key players in numerous signaling pathways. The NanoBRET™ assay allows for the direct measurement of compound binding to a specific GPCR in real-time, providing valuable information on affinity and receptor occupancy.[13][14]

NanoBRET_Principle cluster_no_compound No Competing Compound cluster_with_compound With Competing Compound GPCR_NanoLuc_1 GPCR-NanoLuc® Tracer_1 Fluorescent Tracer GPCR_NanoLuc_1->Tracer_1 BRET BRET_Signal BRET Signal (Light Emission) Tracer_1->BRET_Signal emits Substrate_1 NanoLuc® Substrate Substrate_1->GPCR_NanoLuc_1 excites GPCR_NanoLuc_2 GPCR-NanoLuc® Tracer_2 Fluorescent Tracer No_BRET_Signal Reduced BRET Signal GPCR_NanoLuc_2->No_BRET_Signal reduced emission Substrate_2 NanoLuc® Substrate Substrate_2->GPCR_NanoLuc_2 excites Compound Azepine Derivative Compound->GPCR_NanoLuc_2 binds

Caption: Principle of the NanoBRET™ target engagement assay.

  • Cell Preparation and Transfection:

    • Culture HEK293 cells or another suitable cell line.

    • Co-transfect the cells with a vector encoding the GPCR of interest fused to NanoLuc® luciferase (e.g., at the C-terminus to not interfere with ligand binding) and a carrier DNA.[15] Incubate for 18-24 hours to allow for protein expression.[15]

  • Assay Plate Preparation:

    • Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.[15]

    • Dispense the cell suspension into a white, 96-well or 384-well assay plate.[15]

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine derivative.

    • Add the test compounds to the assay plate.

    • Add the fluorescent tracer at a predetermined optimal concentration.

  • Signal Detection:

    • Equilibrate the plate at 37°C in a CO2 incubator for approximately 2 hours.[15]

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions, including the extracellular NanoLuc® inhibitor to reduce background signal.

    • Add the substrate to the wells and immediately read the plate on a luminometer capable of measuring donor (450 nm) and acceptor (610 nm) emission wavelengths.[15]

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in the cellular environment.

Downstream Functional Validation: Kinase Activity Assays

While direct binding assays like CETSA and NanoBRET™ confirm target engagement, it is often crucial to demonstrate that this binding event translates into a functional consequence, such as the inhibition or activation of an enzyme. For 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine derivatives that target kinases, a downstream kinase activity assay is an essential validation step.

A common approach is to measure the phosphorylation of a known downstream substrate of the target kinase in cell lysates using an ELISA-based method or Western blotting with a phospho-specific antibody. A reduction in substrate phosphorylation upon treatment with the compound provides strong evidence of functional target modulation.

Conclusion

Confirming the intracellular target engagement of 2,3,4,5-tetrahydro-1H-pyrido[4,al]azepine derivatives is a non-trivial but essential undertaking in drug discovery. The choice between a label-free method like CETSA and a genetically encoded system like NanoBRET™ depends on the specific target and the experimental question at hand. CETSA offers the advantage of studying endogenous proteins in their native state, making it a powerful tool for validating hits from phenotypic screens. NanoBRET™, on the other hand, provides a high-throughput, quantitative platform for detailed pharmacological characterization, including affinity and residence time, in live cells.[5][6] By combining these direct binding assays with downstream functional readouts, researchers can build a comprehensive and compelling case for the mechanism of action of their compounds, significantly increasing the probability of success in subsequent stages of drug development.

References

  • MDPI. (2025, April 22). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). Case story: CETSA for Lead Generation. Retrieved from [Link]

  • ACS Publications. (2019, July 22). CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins | ACS Chemical Biology. Retrieved from [Link]

  • BMG LABTECH. (n.d.). NanoBRET assay for GPCR ligand binding. Retrieved from [Link]

  • EurekAlert!. (2018, December 13). CETSA HT in early drug discovery through screening against B-Raf and PARP1. Retrieved from [Link]

  • PubMed. (2021, May 12). An Integrated Approach toward NanoBRET Tracers for Analysis of GPCR Ligand Engagement. Retrieved from [Link]

  • Promega Connections. (2019, July 22). CRISPR/Cas9, NanoBRET and GPCRs: A Bright Future for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). A CETSA HT assay to screen for intracellular PARP1 target engagement.... Retrieved from [Link]

  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • Genedata. (2018, December 13). Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. Retrieved from [Link]

  • News-Medical. (2024, December 14). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds Version: 1.0. Retrieved from [Link]

  • PMC. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Retrieved from [Link]

  • Promega Connections. (2023, August 21). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved from [Link]

Sources

A-Z Guide to Assessing the Therapeutic Index of Novel 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]azepine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for novel chemical entities with superior efficacy and safety is paramount. The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine scaffold has emerged as a promising framework for developing therapeutics targeting a range of conditions, from central nervous system disorders to oncology.[1][2][3] However, the potential of these compounds can only be realized through a rigorous evaluation of their therapeutic index (TI).[4][5]

This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to assess the therapeutic index of this novel class of compounds. We will move beyond mere protocol recitation to explore the causal logic behind each experimental stage, ensuring a robust and self-validating assessment pipeline.

The Therapeutic Index: A Cornerstone of Drug Safety

The therapeutic index (TI) is the quantitative measure of a drug's relative safety margin.[5] It compares the dose of a drug that produces a therapeutic effect to the dose that causes toxicity.[6] Classically, it is expressed as a ratio:

TI = TD50 / ED50

Where:

  • TD50 (Median Toxic Dose): The dose that produces a toxic effect in 50% of the population. In preclinical animal studies, this is often substituted with the LD50 (Median Lethal Dose).[4][7]

  • ED50 (Median Effective Dose): The dose that produces the desired therapeutic effect in 50% of the population.[4]

A higher TI signifies a wider margin between the effective and toxic doses, which is a desirable characteristic for any drug candidate.[5][6] This guide outlines a systematic, multi-stage workflow to determine this critical parameter for novel pyrido[4,3-b]azepine compounds.

Phase 1: Foundational In Vitro Assessment

The initial phase focuses on cell-based assays to establish a preliminary therapeutic window. This is a cost-effective, high-throughput method to prioritize candidates before committing to resource-intensive animal studies.

Objective 1: Determining On-Target Potency (EC50)

Before assessing toxicity, we must understand the concentration at which our compound elicits its intended biological effect. The choice of assay is entirely dependent on the molecular target of the pyrido[4,3-b]azepine derivative. For instance, if the compound is designed as a kinase inhibitor, a cell-free enzymatic assay or a cellular phospho-protein assay would be appropriate. If it targets a G-protein coupled receptor, a receptor binding or signaling assay would be used. The goal is to generate a dose-response curve to calculate the EC50 (Half Maximal Effective Concentration) .

Objective 2: Establishing General Cytotoxicity (CC50)

The next step is to measure the concentration at which the compound induces general cellular toxicity. This provides the crucial numerator for our in vitro therapeutic index. The MTT assay is a widely adopted and robust method for this purpose.

The assay's principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active, living cells.[8][9] This enzymatic reduction yields purple formazan crystals, the quantity of which is directly proportional to the number of viable cells.[8]

Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Plating: Seed cells (e.g., HEK293 for general toxicity or a specific cancer cell line for oncology applications) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the novel pyrido[4,3-b]azepine compounds and a relevant comparator drug. Replace the cell culture medium with medium containing the various compound concentrations. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for a duration relevant to the compound's mechanism (typically 24-72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8] Live cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully discard the medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.[8]

  • Absorbance Reading: Shake the plate to ensure complete dissolution and read the absorbance on a plate reader, typically at a wavelength of 570-590 nm.[8]

  • Data Analysis: Plot the corrected absorbance against the compound concentration and use non-linear regression to calculate the CC50 (Half Maximal Cytotoxic Concentration) .

Causality: The MTT assay is chosen for its reliability and direct correlation with mitochondrial health, a central indicator of cellular viability.[9] A decline in the colorimetric signal is a robust indicator that the compound is interfering with fundamental cellular metabolism, signifying cytotoxicity.

Calculating the In Vitro Therapeutic Index (IVTI)

With both EC50 and CC50 values, we can calculate the IVTI for each compound:

IVTI = CC50 / EC50

This ratio is a critical decision-making tool. Compounds with a significantly higher IVTI are prioritized for advancement into in vivo studies.

Table 1: Hypothetical In Vitro Comparison of Novel Pyrido[4,3-b]azepine Compounds

CompoundTarget EC50 (nM)Cytotoxicity CC50 (nM)In Vitro TI (CC50/EC50)
Compound X 1518,5001233
Compound Y 4525,000556
Comparator Drug 258,000320

Phase 2: Preclinical In Vivo Evaluation

Promising candidates from in vitro screening are advanced to animal models. These studies are essential as they account for complex physiological factors like absorption, distribution, metabolism, and excretion (ADME), which are collectively known as pharmacokinetics.[10][11] All animal studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations and adhere to ethical guidelines.[12][13]

Objective 1: Determining In Vivo Efficacy (ED50)

The goal here is to find the dose that produces the desired therapeutic effect in a living organism.

Workflow: In Vivo Efficacy Study

  • Model Selection: Choose an appropriate and validated animal model for the disease indication. For an antidepressant compound, this might be a forced swim test in rats; for an anti-cancer agent, it would be a tumor xenograft model in mice.

  • Dose-Ranging: Based on in vitro potency and preliminary pharmacokinetic data, select a range of doses.

  • Administration: Administer the compound to groups of animals via the intended clinical route (e.g., oral gavage, intravenous injection). Include a vehicle control group.

  • Endpoint Measurement: At the appropriate time point, measure the predefined efficacy endpoint (e.g., tumor volume reduction, change in behavior).

  • Analysis: Plot the therapeutic effect against the dose and calculate the ED50 .

Objective 2: Establishing In Vivo Toxicity (TD50/LD50)

Toxicity studies in animals are designed to identify potential adverse effects and establish a safe dosage range for human trials.[14] These studies are guided by international regulatory standards, such as those from the Organisation for Economic Co-operation and Development (OECD).[15]

Protocol: Acute Toxicity Study (Adapted from OECD Guideline 425) This protocol aims to determine the LD50 and identify the Maximum Tolerated Dose (MTD).

  • Animal Selection: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).[16] Animals should be young adults (8-12 weeks old).[16]

  • Sighting Study: A preliminary study is often performed to determine the starting dose for the main study.[17]

  • Dose Administration: Administer the compound in a stepwise procedure. Start with a single animal at a dose expected to produce some toxicity.[17]

  • Observation: Observe the animal for at least 14 days, with close observation for the first 24 hours to monitor for clinical signs of toxicity (e.g., changes in behavior, weight loss, respiratory distress).[17]

  • Stepwise Dosing: The outcome for the first animal determines the dose for the next. If the animal survives, the dose for the next animal is increased. If it dies, the dose is decreased. This "Up-and-Down Procedure" efficiently hones in on the LD50.[16]

  • Endpoint: The primary endpoint is mortality, but all clinical signs of toxicity are recorded to help define the TD50 and identify target organs of toxicity.

  • Data Interpretation: The LD50 is calculated from the results using specialized software. The highest dose that does not cause significant toxicity or more than 10% weight loss is often defined as the MTD.

Causality: This stepwise approach is ethically sound and scientifically robust, minimizing animal usage while providing a statistically valid estimate of the lethal dose.[16] It provides the critical data needed to calculate the definitive therapeutic index.

Phase 3: Synthesis and Integrated Assessment

The final phase involves integrating all data streams to provide a holistic view of the compound's safety and efficacy profile.

Calculating the Definitive Therapeutic Index

Using the data from the in vivo studies, the TI is calculated:

TI = LD50 / ED50

Table 2: Hypothetical In Vivo Comparison and Final Therapeutic Index

CompoundEfficacy ED50 (mg/kg)Toxicity LD50 (mg/kg)Therapeutic Index (LD50/ED50)
Compound X 10>2000>200
Compound Y 25150060
Comparator Drug 1545030
The Role of Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

A simple TI ratio does not tell the whole story. Pharmacokinetic (PK) and Pharmacodynamic (PD) modeling is essential for a sophisticated understanding of a drug's behavior.[10][18][19]

  • Pharmacokinetics (PK): Describes what the body does to the drug (ADME).[10]

  • Pharmacodynamics (PD): Describes what the drug does to the body (the relationship between concentration and effect).[10]

By building an integrated PK/PD model, researchers can simulate different dosing regimens and predict both efficacy and toxicity over time, providing a much more nuanced "therapeutic window" than a single TI value.[20] This model-informed approach is strongly encouraged by regulatory agencies and is a cornerstone of modern drug development.[18]

Visual Summaries of Key Processes

To clarify the relationships between these experimental stages, the following diagrams illustrate the core workflows.

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Assessment cluster_2 Phase 3: Synthesis & Modeling EC50 Determine Potency (EC50) (Target-based Assay) IVTI Calculate In Vitro TI (CC50 / EC50) EC50->IVTI CC50 Determine Cytotoxicity (CC50) (MTT Assay) CC50->IVTI ED50 Determine Efficacy (ED50) (Disease Model) IVTI->ED50 Prioritize Candidate TI Calculate Final TI (LD50 / ED50) ED50->TI LD50 Determine Toxicity (LD50) (OECD Acute Toxicity) LD50->TI PKPD PK/PD Modeling (Exposure-Response) TI->PKPD Integrate G Compound Pyrido[4,3-b]azepine Compound Receptor Target Receptor (e.g., GPCR, Kinase) Compound->Receptor Binding (EC50) Toxicity Off-Target Effects (e.g., Mitochondrial Dysfunction) Compound->Toxicity (CC50 / TD50) Signaling Intracellular Signaling Cascade (e.g., cAMP, MAPK) Receptor->Signaling Response Cellular Response (e.g., Gene Expression, Proliferation) Signaling->Response Effect Therapeutic Effect Response->Effect (ED50)

Caption: Hypothetical mechanism of action and toxicity pathway.

Conclusion

Assessing the therapeutic index is a multi-faceted process that forms the bedrock of preclinical safety evaluation. For novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine compounds, a systematic approach beginning with in vitro screening and progressing through well-designed in vivo studies is crucial. By integrating efficacy, toxicity, and pharmacokinetic data, researchers can build a comprehensive safety profile, enabling informed decisions to advance the most promising candidates toward clinical development. This rigorous, evidence-based methodology not only satisfies regulatory expectations but also upholds the ultimate responsibility of ensuring patient safety.

References

  • Dr.Oracle. (2025, September 27). What is the therapeutic index of a drug, calculated as LD50 (Lethal Dose 50)/ED50 (Effective Dose 50)?
  • IT Medical Team. (2024, August 29). Pharmacology: The Therapeutic Index.
  • StudySmarter. (2024, August 27). Therapeutic Index: Definition & Formula.
  • Wikipedia. (n.d.). Therapeutic index.
  • TRC. (n.d.). Therapeutic index.
  • Abcam. (n.d.). MTT assay protocol.
  • HistologiX. (2023, June 13). Understanding FDA Guidelines for Toxicity Studies.
  • Hospital Pharmacy Europe. (2025, November 5). PK-PD modelling in predicting small molecule drug toxicities.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • U.S. Food and Drug Administration. (n.d.). FDA Requirements for Preclinical Studies.
  • MathWorks. (n.d.). Pharmacokinetic/Pharmacodynamic (PK/PD) Model.
  • BenchChem. (2025). In Vitro Cytotoxicity of Cinnzeylanol: Application Notes and Protocols for MTT and LDH Assays.
  • Ludovico, M. et al. (n.d.). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. PMC.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Jones, H. (2025, July 4). Modeling Approaches for Determination of Pharmacokinetics/Pharmacodynamics. Pharmaceutical Technology.
  • Auxochromofours. (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements.
  • Smith, S. M. et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One.
  • ResearchGate. (2025, August 6). Pharmacokinetic/Pharmacodynamic Modeling in Drug Research and Development.
  • He, Y. et al. (2024). Pharmacokinetics-Pharmacodynamics Modeling for Evaluating Drug-Drug Interactions in Polypharmacy: Development and Challenges. PubMed.
  • Duke University. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute.
  • MDPI. (2023, August 16). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay.
  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals.
  • PubMed. (2009, September 15). 2,3,4,5-Tetrahydro-1H-pyrido[2,3-b and e]d[4][5]iazepines as inhibitors of the bacterial enoyl ACP reductase, FabI. Available at:

  • OECD. (2016, July 29). OECD Guideline for the Testing of Chemicals.
  • OECD. (2001, December 17). OECD Guideline for the Testing of Chemicals 420.
  • PubMed. (1979, January). [Derivatives of 2,3,4,5,-tetrahydro-1H-pyrido-(3,2-b)azepine and 2,3,4,5-tetrahydro-1H-pyrido(2,3-b)azepine and their corresponding lactams. II. Synthesis and pharmacologic study of their psychotropic activity].
  • National Toxicology Program. (n.d.). OECD Test Guideline 425.
  • Altogen Labs. (n.d.). Oral Toxicity OECD 408.
  • ResearchGate. (2025, August 5). The Synthesis and Physiological Activity of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles.
  • PubMed. (1979, June). Synthesis of 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole derivatives and their central nervous system activities.

Sources

Safety Operating Guide

2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Proper Disposal Procedures for 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine

Executive Summary & Chemical Profile

This guide provides the authoritative protocol for the disposal of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine . As a fused bicyclic heterocyclic amine, this compound presents specific challenges regarding basicity, potential bioactivity, and nitrogenous waste compatibility.

Unlike commodity solvents (e.g., Acetone, Methanol), this scaffold is often a high-value intermediate in kinase inhibitor or GPCR ligand synthesis. Consequently, it rarely has a dedicated EPA waste code (P- or U-list). Disposal must therefore proceed under "Generator Knowledge" certification, treating the substance as a Toxic, Non-Listed Hazardous Waste.

Physicochemical & Hazard Data
PropertyValue / CharacteristicOperational Implication
Chemical Structure Fused Pyridine-Azepine RingHigh nitrogen content; potential for NOx generation during incineration.
Basicity (Approx pKa) ~9.5 – 10.5 (Secondary Amine)Corrosive Risk. Will generate heat if mixed directly with acid waste streams.
Physical State Solid (typically) or OilDust inhalation hazard (solid); Solvent compatibility (oil).
Reactivity Incompatible with OxidizersExplosion Risk. Do not commingle with Nitric Acid or Peroxides.
RCRA Classification Not Listed (Default: D001/D002/D003)Must be characterized by the generator based on the matrix (solvent vs. solid).

Pre-Disposal Stabilization Protocol

Before moving waste to central accumulation areas, the researcher must stabilize the compound to prevent "drum reactions"—exothermic events that occur when incompatible waste streams mix in 55-gallon drums.

Step 1: Phase Identification & Quenching
  • For Pure Solids: No quenching required. Double-bag in polyethylene to prevent dust generation.

  • For Reaction Mixtures (Liquid):

    • If the compound is dissolved in a reactive solvent (e.g., thionyl chloride, acid chlorides), quench the solvent first.

    • Crucial Check: Verify pH. If the solution is strongly acidic (pH < 2) due to workup, neutralize to pH 5–9 using Sodium Bicarbonate (

      
      ) before adding to organic waste containers. Rationale: Adding a highly acidic amine salt solution to a basic organic waste drum can cause rapid gas evolution and drum pressurization.
      
Step 2: Container Selection
  • Solid Waste: Wide-mouth HDPE (High-Density Polyethylene) jar.

  • Liquid Waste: Amber glass or HDPE carboy. Avoid metal containers if the solution is corrosive (pH > 12.5 or < 2.0).

Waste Stream Segregation Workflow

The following decision tree illustrates the logic for segregating this specific azepine scaffold. This workflow prevents cross-contamination and ensures compliance with incineration protocols.

WasteSegregation Start Waste: 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Liquid / Solution StateCheck->IsLiquid SolidBin Solid Waste Bin (Label: Toxic, Irritant) IsSolid->SolidBin Double Bag LabPack Lab Pack for Incineration SolidBin->LabPack SolventCheck Identify Primary Solvent IsLiquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated >2% Halogens NonHalogenated Non-Halogenated Solvent (MeOH, EtOAc, DMSO) SolventCheck->NonHalogenated <2% Halogens Aqueous Aqueous Solution SolventCheck->Aqueous Water Base CatA Stream A: Halogenated Waste (High Temp Incineration) Halogenated->CatA CatB Stream B: Fuel Blending (Energy Recovery) NonHalogenated->CatB CatC Stream C: Aqueous Toxic (Do NOT Sewer) Aqueous->CatC Adjust pH 5-9

Figure 1: Decision Logic for Waste Stream Segregation. Note that aqueous streams containing this heterocycle should generally NOT be sewered due to unknown aquatic toxicity.

Detailed Disposal Procedures

Scenario A: Disposal of Pure Solid (Excess Reagent)
  • Labeling: Attach a hazardous waste tag. Under "Chemical Constituents," write the full chemical name. Do not use abbreviations like "THPA."

  • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Packaging: Place the vial/container inside a clear zip-lock bag (secondary containment) before placing it in the 5-gallon lab pack drum.

  • Disposal Path: This will be routed for Rotary Kiln Incineration . This is the only method that guarantees the destruction of the fused pyridine-azepine ring system.

Scenario B: Disposal of Organic Solutions (HPLC Waste/Mother Liquor)
  • Segregation:

    • If dissolved in Dichloromethane (DCM) : Pour into the "Halogenated Waste" carboy.

    • If dissolved in Methanol/DMSO : Pour into the "Non-Halogenated/Flammable" carboy.

  • Concentration Limits: If the concentration of the azepine exceeds 5% (wt/wt), do not commingle with general solvent waste. Package separately as a "High Concentration Solution" to prevent potential polymerization or catalytic reactions in the main waste drum.

Scenario C: Aqueous Waste (The "No-Drain" Rule)

Directive: Never pour 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine solutions down the sink.

  • Reasoning: Fused nitrogenous heterocycles are often persistent in water and can bypass standard municipal water treatment filtration, posing risks to aquatic life.

  • Procedure: Collect all aqueous rinses in a dedicated carboy labeled "Aqueous Toxic Waste." Adjust pH to neutral (pH 7) to prevent corrosion of the drum liner.

Emergency Contingencies

Spill Response (Bench Scale < 500mL)
  • Evacuate & Ventilate: The amine vapors may be irritating. Clear the immediate area.[1]

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.

  • Neutralization: If the spill is the pure free base (oil/solid), apply a Citric Acid based spill neutralizer to reduce volatility.

  • Absorption: Use vermiculite or a universal absorbent pad.

  • Clean Up: Place all spill debris into a bag labeled "Hazardous Waste - Debris from Spill." Do not place in regular trash.

Regulatory Context (RCRA)

In the United States, this compound falls under the "Generator Knowledge" provision of the Resource Conservation and Recovery Act (RCRA).

  • Determination: Because 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine is not on the P or U lists (40 CFR § 261.33), you must evaluate it for characteristics.

  • Ignitability (D001): Applicable if in a flammable solvent (Flash point < 60°C).

  • Corrosivity (D002): Applicable if aqueous pH is < 2 or > 12.5.[2]

  • Toxicity (D004-D043): While it may not hit the TCLP list, best practice dictates treating it as Toxic for transport purposes (DOT Class 6.1 logic often applies to novel drugs).

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • PubChem. 2,3,4,5-Tetrahydro-1H-benzo[d]azepine (Analogous Structure Safety Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols for handling 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine. As a novel or research-stage chemical, specific toxicological data is not widely available. Therefore, this guide is built upon the precautionary principle : in the absence of comprehensive hazard data, any new chemical entity must be treated as potentially hazardous until proven otherwise.[1] The recommendations herein are synthesized from an analysis of its structural motifs (heterocyclic amine, azepine) and authoritative laboratory safety standards.

Hazard Assessment by Structural Analogy

Understanding the potential risks of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine begins with analyzing its chemical structure.

  • Azepine Scaffold: Azepines are seven-membered nitrogen-containing heterocyclic rings. This class of compounds is known for its wide range of pharmacological activities, with many derivatives designed as CNS-active agents.[2][3][4] During preclinical testing, novel azepine candidates are often monitored for potential hepatotoxicity (liver toxicity) and CNS effects.[2] Therefore, it is prudent to assume this compound is bioactive and could have toxic effects.

  • Heterocyclic Amine Functionality: Amines as a chemical class can be irritants, corrosive, or toxic. Safe handling of amines requires appropriate PPE, including gloves, goggles, and protective clothing, to prevent skin and eye contact.[5][6] They should be stored away from incompatible materials like strong acids and oxidizing agents.[6]

Based on these structural alerts, we must assume 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine is potentially toxic, bioactive, and an irritant. All handling procedures must be designed to minimize or eliminate the possibility of exposure through dermal contact, inhalation, or ingestion.[7]

Risk Assessment and PPE Selection Workflow

Before any laboratory work begins, a thorough risk assessment must be performed to select the appropriate level of protection.[8] This workflow is mandated by OSHA's Laboratory Standard (29 CFR 1910.1450), which requires employers to establish a Chemical Hygiene Plan and implement control measures to protect laboratory personnel.[9]

The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Workflow cluster_input Phase 1: Experimental Assessment cluster_ppe Phase 2: PPE Selection start Assess Experimental Procedure q_scale Scale of Work? (mg vs. g vs. kg) start->q_scale q_phys Physical Form & Volatility? (Solid, Oil, Solution) q_scale->q_phys All Scales ppe_body Add Chemical Resistant Apron q_scale->ppe_body > Gram Scale q_aero Aerosol Generation? (Sonication, Vortexing, Heating) q_phys->q_aero All Forms ppe_splash Add Chemical Splash Goggles + Face Shield q_phys->ppe_splash Liquid / Solution (Splash Hazard) ppe_resp Work in Certified Fume Hood (Respirator as secondary control) q_phys->ppe_resp Volatile / Dust ppe_base Baseline PPE Ensemble q_aero->ppe_base Always Start Here q_aero->ppe_splash High Likelihood q_aero->ppe_resp Any Likelihood

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine
Reactant of Route 2
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.